molecular formula C13H11F2NO B3033123 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine CAS No. 867288-00-4

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B3033123
CAS No.: 867288-00-4
M. Wt: 235.23
InChI Key: BFAMMODYWZEGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C13H11F2NO and its molecular weight is 235.23. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-difluoro-4-(3-methoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAMMODYWZEGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249052
Record name 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867288-00-4
Record name 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867288-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3′-methoxy[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Fluorinated Biphenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorination in Biphenyl Amine Scaffolds

The biphenyl amine framework represents a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The strategic introduction of fluorine atoms onto this framework dramatically alters its physicochemical and biological properties, a testament to fluorine's unique characteristics: high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond.[1][2][3][4][5][6] This guide provides an in-depth exploration of the structure-property relationships of fluorinated biphenyl amines, offering insights for researchers, scientists, and drug development professionals. We will delve into the profound impact of fluorination on molecular conformation, metabolic stability, and target engagement, supported by detailed synthetic protocols and characterization methodologies.

The Influence of Fluorine on the Structural and Physicochemical Properties of Biphenyl Amines

The introduction of fluorine can significantly modulate a molecule's properties, including its acidity/basicity, lipophilicity, and metabolic stability.[4][5][6][7] These modifications are critical in drug design for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[7]

Conformational Control and Stereoelectronic Effects

The biphenyl unit's conformation is defined by the dihedral angle between the two phenyl rings. This rotation is influenced by the steric and electronic effects of substituents. Fluorine, despite its small size, can exert significant conformational control.[8]

  • Gauche Effect: In certain substitution patterns, the electrostatic repulsion between the C-F bond dipoles can favor specific rotamers.

  • Steric Hindrance: While a single fluorine atom has a minimal steric footprint, multiple fluorine substitutions, particularly at the ortho positions, can increase the rotational barrier, locking the biphenyl unit into a specific conformation. This can be advantageous for designing molecules with a pre-organized geometry for optimal receptor binding.

The interplay of these forces is a delicate balance. For instance, while π-π overlap favors a planar conformation, steric repulsion between ortho-hydrogens in biphenyl itself leads to a twisted structure. The introduction of fluorine can further modulate this balance.

Modulation of Physicochemical Properties

The high electronegativity of fluorine has a profound impact on the electronic properties of the biphenyl amine scaffold.

  • Basicity (pKa) of the Amine: Fluorine's strong electron-withdrawing inductive effect can significantly decrease the basicity of the amine group.[3][9] This is a crucial parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent.[3] While a single fluorine atom can increase lipophilicity, polyfluorination can sometimes decrease it due to the creation of a more polarized molecular surface.[10] This tunability allows for the fine-tuning of a drug candidate's ability to cross cell membranes.[4]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond (approximately 115 kcal/mol vs. 98 kcal/mol), making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1][9][11] This "metabolic blocking" is a widely used strategy to enhance the in vivo half-life of drug candidates.[1][12]

Table 1: Impact of Fluorination on Key Physicochemical Properties

PropertyEffect of FluorinationRationaleImplication in Drug Discovery
Amine Basicity (pKa) DecreaseStrong inductive electron withdrawal by fluorineAltered ionization at physiological pH, affecting solubility and target binding
Lipophilicity (LogP) Variable Increase/DecreaseDependent on the degree and position of fluorinationModulation of membrane permeability and oral bioavailability
Metabolic Stability IncreaseHigh C-F bond strength resists enzymatic oxidationProlonged in vivo half-life and improved pharmacokinetic profile
Conformational Preference Can induce specific rotamersSteric and electronic effects (gauche effect)Pre-organization for enhanced receptor binding affinity

Synthetic Strategies for Fluorinated Biphenyl Amines

The synthesis of fluorinated biphenyl amines often relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent and versatile approach.[2][13]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone for constructing the biphenyl core. It typically involves the coupling of an aryl halide with an aryl boronic acid or ester.[2][13]

Workflow: Suzuki-Miyaura Coupling for Fluorinated Biphenyl Amine Synthesis

Suzuki_Miyaura_Workflow ArylHalide Fluorinated Aryl Halide (e.g., fluoro-bromoaniline) Reaction Reaction Mixture ArylHalide->Reaction BoronicAcid Aryl Boronic Acid (e.g., phenylboronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., THF/Water) Solvent->Reaction Product Fluorinated Biphenyl Amine Reaction->Product Heat

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a Fluorinated Aminobiphenyl Derivative [13]

  • Reactant Preparation: In a reaction vessel, combine the fluorinated aryl halide (e.g., 4-chloroaniline), the fluorinated phenyl boronic acid, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., K3PO4).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated aminobiphenyl derivative.

Causality in Protocol Design: The choice of catalyst, base, and solvent is crucial for reaction efficiency. The base is necessary to activate the boronic acid, while the solvent system ensures the solubility of both organic and inorganic reagents. The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Other Synthetic Methodologies

While Suzuki-Miyaura coupling is prevalent, other methods like the Ullmann reaction, Negishi coupling, and Stille coupling can also be employed for the synthesis of biphenyl scaffolds.[13] Additionally, direct C-H amination or fluorination of pre-formed biphenyls represents an increasingly explored avenue.

Characterization of Fluorinated Biphenyl Amines

A comprehensive suite of analytical techniques is essential to unequivocally determine the structure and purity of synthesized fluorinated biphenyl amines.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The coupling of protons to adjacent fluorine atoms (J-coupling) can be a powerful diagnostic tool.[2]

    • ¹³C NMR: Reveals the carbon skeleton. The direct coupling of carbon to fluorine results in characteristic splitting patterns and large coupling constants (¹JCF), which are indicative of the number of attached fluorine atoms.[2]

    • ¹⁹F NMR: This is a highly sensitive and specific technique for analyzing fluorinated compounds.[14][15][16] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information.[14]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) and UV-Visible Spectroscopy: Provide information about functional groups and electronic transitions within the molecule.[17]

Data Interpretation Logic: The combination of these techniques provides a self-validating system for structure elucidation. For instance, the number of fluorine atoms determined by ¹⁹F NMR should be consistent with the splitting patterns observed in ¹H and ¹³C NMR and the molecular weight from MS.

Workflow: Spectroscopic Characterization

Characterization_Workflow SynthesizedCompound Synthesized Fluorinated Biphenyl Amine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedCompound->NMR MS Mass Spectrometry SynthesizedCompound->MS IR_UV IR & UV-Vis Spectroscopy SynthesizedCompound->IR_UV DataAnalysis Combined Data Analysis NMR->DataAnalysis MS->DataAnalysis IR_UV->DataAnalysis StructureElucidation Structure Elucidation and Purity Assessment DataAnalysis->StructureElucidation

Caption: A typical workflow for spectroscopic characterization.

Crystallographic and Computational Methods
  • Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[17]

  • Computational Modeling (DFT): Density Functional Theory calculations can predict molecular geometries, electronic properties, and spectroscopic data, which can be correlated with experimental results to gain deeper insights into the structure-property relationships.[2][17]

Applications in Drug Discovery and Materials Science

The unique properties imparted by fluorine make fluorinated biphenyl amines valuable in various fields.

Medicinal Chemistry
  • Enhanced Biological Activity: The conformational constraints and altered electronic properties resulting from fluorination can lead to enhanced binding affinity for biological targets. For example, fluorinated biphenyl-diarylpyrimidines have shown potent activity as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.[1]

  • Improved Pharmacokinetics: As previously discussed, fluorination can significantly improve metabolic stability, leading to better drug-like properties.[1][12]

  • Structure-Activity Relationship (SAR) Studies: The systematic introduction of fluorine at different positions of the biphenyl amine scaffold is a powerful strategy to probe the SAR and optimize lead compounds.[1][18][19]

Logical Relationship: Fluorination and Drug Properties

SAR_Logic Fluorination Fluorine Substitution Properties Altered Physicochemical Properties (pKa, LogP, Conformation) Fluorination->Properties Metabolism Increased Metabolic Stability Fluorination->Metabolism Binding Enhanced Target Binding Affinity Properties->Binding PK Improved Pharmacokinetics Metabolism->PK Potency Increased Biological Potency Binding->Potency

Caption: The impact of fluorination on drug properties.

Materials Science

The rigidity, chemical stability, and electron-poor nature of fluorinated biphenyls make them suitable for applications in:[13]

  • Organic Light-Emitting Diodes (OLEDs)

  • Liquid Crystal Displays (LCDs) [20]

  • Organic Semiconductors

Conclusion

The incorporation of fluorine into the biphenyl amine scaffold is a powerful and versatile strategy for modulating molecular properties. This in-depth guide has illuminated the fundamental principles governing the structure-property relationships of these fascinating molecules. A thorough understanding of the synthetic methodologies, characterization techniques, and the nuanced effects of fluorination is paramount for the rational design of novel therapeutics and advanced materials. The self-validating nature of the described protocols and the logical progression from fundamental concepts to practical applications provide a solid foundation for researchers and drug development professionals to harness the full potential of fluorinated biphenyl amines.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.
  • Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics.
  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
  • Fluorinated biphenyl derivatives.
  • Synthesis and properties of some fluorin
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies. Unknown Source.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Application of Fluorine in Drug Design.
  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Unknown Source.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Review: Fluorine in Medicinal Chemistry.
  • Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog.
  • Conformational Analysis of 1,3-Difluorin
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.

Sources

Technical Guide: Solubility Profiling of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for application scientists and medicinal chemists. It synthesizes chemical principles with practical, field-proven methodologies for handling 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine.

Executive Summary & Chemical Identity

Compound: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine Class: Fluorinated Biphenylamine / Anilino-biaryl Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibitors, PROTAC linkers), Materials Science (OLED hole transport layers).

This guide addresses the critical solubility parameters of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine in Dimethyl Sulfoxide (DMSO). While specific experimental data for this exact intermediate is often proprietary, its structural analogs (e.g., 2,6-difluoroaniline derivatives) dictate a predictable solubility profile. This document provides the authoritative protocols for solubilization, storage, and biological application, ensuring data integrity in downstream assays.

Physicochemical Profile (Predicted)
ParameterValue / DescriptionImpact on Solubility
Molecular Weight ~235.23 g/mol Low MW favors high molar solubility.
LogP (Calc) ~3.2 – 3.8Highly lipophilic; poor aqueous solubility.
H-Bond Donors 1 (Amine -NH2)Weak donor due to flanking Fluorines (inductive withdrawal).
H-Bond Acceptors 3 (F, F, OMe)Good interaction with DMSO sulfoxide group.
Crystal Lattice Moderate EnergyDisrupted effectively by dipolar aprotic solvents.

Solvation Mechanism in DMSO

Understanding why DMSO is the solvent of choice is critical for troubleshooting precipitation events.

  • Dipole-Dipole Interactions: The sulfoxide group of DMSO (

    
    ) is highly polarizable. It interacts strongly with the electron-deficient 
    
    
    
    -system of the difluorophenyl ring.
  • H-Bond Acceptance: DMSO acts as a strong H-bond acceptor for the 4-amine protons. The 3,5-difluoro substitution increases the acidity of these amine protons, actually enhancing the interaction with DMSO compared to a non-fluorinated aniline.

  • Lattice Energy Disruption: The methoxy group at the 3'-position creates asymmetry in the biphenyl core, reducing crystal packing efficiency and further aiding dissolution.

Visualization: Solvation Dynamics

The following diagram illustrates the solvation shell formation and the competing forces during aqueous dilution.

SolvationMechanism cluster_0 Solid State cluster_1 DMSO Solvation (Thermodynamically Favorable) cluster_2 Aqueous Dilution (The 'Crash') Crystal Crystal Lattice (Pi-Pi Stacking) DMSO_Shell DMSO Encapsulation (S=O ... H-N Interaction) Crystal->DMSO_Shell Energy Barrier Overcome Dipole Dipole Stabilization of Fluorinated Ring DMSO_Shell->Dipole Water_Shell Water Displacement DMSO_Shell->Water_Shell Dilution > 1:100 Precipitation Precipitation Event (Hydrophobic Aggregation) Water_Shell->Precipitation LogP > 3.0 Dominates

Caption: Thermodynamic progression from solid crystal to DMSO solvate, and the kinetic risk of precipitation upon aqueous dilution.

Solubility Benchmarks & Limits

Based on structural analogs (e.g., 2,6-difluoroaniline, 4-amino-biphenyls), the following limits apply. Validation is required for every new batch.

  • DMSO Solubility Limit (Thermodynamic): > 100 mM (approx. 23.5 mg/mL).

    • Note: Solutions up to 500 mM may be achievable but are viscous and prone to crashing upon freeze-thaw cycles.

  • Working Stock Concentration: 10 mM or 20 mM is recommended for long-term stability.

  • Aqueous Solubility (PBS pH 7.4): < 10 µM (Predicted).

    • Critical: This compound is essentially insoluble in water. Direct dilution into media without intermediate steps will cause microprecipitation.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a 20 mM stock solution free of micro-crystals.

  • Weighing: Weigh approximately 4.7 mg of the compound into a sterile, amber glass vial (to prevent photodegradation of the aniline).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).

    • Tip: Do not use "wet" DMSO (hygroscopic uptake lowers solubility).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Visual Inspection: Hold the vial against a light source. The solution should be perfectly clear and slight yellow/amber. Any turbidity indicates incomplete dissolution.

Protocol B: Kinetic Solubility Limit Testing (The "Crash" Test)

Objective: Determine the maximum concentration usable in a biological assay (e.g., cell culture media with 1% DMSO).

  • Preparation: Prepare a 10 mM DMSO stock.

  • Dilution Series: In a clear 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM.

    • Constraint: Keep final DMSO concentration constant at 1.0% (v/v).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 600 nm (turbidity) or use Nephelometry.

    • Threshold: An OD600 > 0.005 above background indicates precipitation.

  • Result: The highest concentration below the turbidity threshold is your Kinetic Solubility Limit .

Workflow Diagram: Solubility Validation

SolubilityWorkflow Stock 20 mM Stock (100% DMSO) Dilution Stepwise Dilution (PBS pH 7.4) Stock->Dilution Keep DMSO const. 1% Incubate Incubate 2h @ 25°C Dilution->Incubate Measure Measure OD600 (Turbidity) Incubate->Measure Decision Pass/Fail? Measure->Decision Valid Assay Valid Assay Decision->Valid Assay Clear Precipitation Precipitation Decision->Precipitation Turbid

Caption: Standard workflow for determining the kinetic solubility limit in aqueous buffers.

Troubleshooting & Best Practices

The "DMSO Crash"

A common failure mode in drug screening is the "DMSO Crash." When a hydrophobic compound in DMSO is added to an aqueous buffer, the DMSO rapidly mixes with water, leaving the compound "stranded."

  • Symptom: Loss of potency in bioassays; erratic IC50 curves.

  • Solution: Use Intermediate Dilution .

    • Bad: 10 mM DMSO Stock

      
       Assay Buffer (1:1000 dilution).
      
    • Good: 10 mM DMSO Stock

      
       1 mM in DMSO 
      
      
      
      Assay Buffer.
Storage Stability
  • Hygroscopicity: DMSO absorbs water from the air. Water content >1% can cause this lipophilic compound to precipitate inside the stock vial over time.

  • Oxidation: The aniline group is susceptible to oxidation (browning).

  • Recommendation: Store aliquots at -20°C under argon or nitrogen. Use single-use aliquots to avoid freeze-thaw cycles.

References

  • Li, P. et al. "Thermodynamic Solubility Measurement." NIH Assay Guidance Manual, 2012. [Link]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Data." Gaylord Chemical Technical Bulletin, 2023. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Lipinski, C. A. "Poor Aqueous Solubility: An Industry Wide Problem in Drug Discovery." American Pharmaceutical Review, 2002.

A Comprehensive Safety and Handling Guide for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS No. 867288-00-4). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety protocols.

Compound Profile and Scientific Context

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a substituted biphenyl amine. The biphenyl scaffold is a common structural motif in medicinal chemistry, and the presence of fluorine and methoxy groups can significantly alter the compound's physicochemical properties, metabolic stability, and biological activity.[1] Aromatic amines, as a class, require careful handling due to potential toxicological concerns, including carcinogenicity and mutagenicity, necessitating a robust safety-first approach in all laboratory operations.[2]

The introduction of fluorine atoms can enhance metabolic stability and binding affinity but may also lead to the formation of toxic metabolites upon degradation.[1][3] Therefore, understanding and mitigating all potential exposure routes is paramount for ensuring researcher safety.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 867288-00-4
Molecular Formula C₁₃H₁₁F₂NO[4]
Molecular Weight 235.23 g/mol [4]
Synonym(s) 3,5-difluoro-3'-methoxy[1,1'-biphenyl]-4-ylamine[4][5]
Physical Form Solid[4][5]
Purity ≥98%[4]
Storage Temperature 2-8°C, protect from light[4][5]

Hazard Identification and Risk Assessment

The primary known hazards of this compound are acute oral toxicity and its potential as an irritant. The Globally Harmonized System (GHS) classification provides a clear warning regarding these risks.

  • Pictogram: GHS07: Harmful/Irritant

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed

Causality of Hazards
  • Irritation: The GHS07 pictogram also signifies that the compound is an irritant. As a solid powder, it can cause irritation to the respiratory tract upon inhalation and mechanical irritation to the eyes.[7][8] Prolonged skin contact may also lead to irritation. Aromatic amines, in general, can be readily absorbed through the skin, making dermal exposure a significant concern.[2]

The Hierarchy of Controls: A Proactive Safety Workflow

To ensure personnel safety, a multi-layered approach based on the hierarchy of controls must be implemented. This prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_less_effective Less Effective Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls

The primary method for controlling exposure to this powdered compound is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid material must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides containment while maintaining the accuracy of the measurement.

  • Glove Box: For highly sensitive operations or when handling larger quantities, a glove box provides the highest level of containment.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, compound-specific SOP must be developed and approved before work begins. This SOP should cover all aspects of handling, from receipt to disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP. This training must be documented.

  • Designated Area: Clearly designate the area where this compound is stored and handled. Access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[10][11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a risk of splashing, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[10] Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.

  • Protective Clothing: A flame-resistant lab coat is required. For tasks with a higher risk of contamination, disposable coveralls should be considered.[11]

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[10][12]

Experimental Protocols: From Benchtop to Disposal

Handling and Storage Protocol
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Storage: Store the compound in its original, tightly sealed container in a designated, ventilated, and cool location (2-8°C).[4][5] Ensure it is protected from light.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[12]

  • Transfer: Use appropriate tools (spatulas, etc.) to handle the solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Tightly reseal the container and return it to its designated storage location.

Emergency Procedures

A clear, concise emergency response plan is crucial.

Emergency_Response cluster_routes cluster_actions Start Chemical Exposure Event Ingestion Ingestion Start->Ingestion Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Action_Ingest Rinse mouth. DO NOT induce vomiting. Call Poison Control Center. Ingestion->Action_Ingest Action_Inhale Move to fresh air. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Rinse skin with water for 15 min. Skin_Contact->Action_Skin Action_Eye Rinse with water for 15 min. Remove contact lenses if possible. Seek medical attention. Eye_Contact->Action_Eye End Provide SDS to Medical Personnel Action_Ingest->End Action_Inhale->End Action_Skin->End Action_Eye->End

Caption: Emergency response workflow for exposure incidents.

  • Ingestion: IF SWALLOWED, immediately call a poison control center or doctor.[6][13][14] Rinse mouth thoroughly with water. Do NOT induce vomiting. [6][14] This is critical because inducing vomiting can cause further damage to the esophagus.

  • Inhalation: IF INHALED, remove the person to fresh air and keep them comfortable for breathing.[15] If symptoms such as respiratory irritation develop or persist, seek immediate medical attention.

  • Skin Contact: IF ON SKIN, take off immediately all contaminated clothing.[8] Rinse the affected skin area with plenty of water for at least 15 minutes.[13]

  • Eye Contact: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[16] Seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Contain: Prevent further spread of the spill.

  • Cleanup: Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[17] Avoid dry sweeping, which can create dust.[16] Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Stability and Reactivity
  • Stability: Biphenyl compounds are generally stable under recommended storage conditions.[18]

  • Incompatibilities: Keep away from strong oxidizing agents. Aromatic amines can react exothermically with acids.[2]

  • Hazardous Decomposition Products: Under fire conditions, toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[17]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.[19]

  • Containerization: Collect all waste (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed, and compatible hazardous waste container.[19][20]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[17] Do not dispose of down the drain or in general trash.[19]

Conclusion

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a valuable research chemical that requires diligent and informed handling. While its primary identified hazards are acute oral toxicity and irritation, the broader toxicological profile of aromatic amines necessitates a cautious approach. By understanding the rationale behind safety protocols and rigorously implementing a multi-layered system of controls—prioritizing engineering and administrative measures—researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

  • Occupli. The controls required for handling powder irritants. (2021-11-03). [Link]

  • LabsCont. The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). (2026-02-04). [Link]

  • Ministry of Health, Kingdom of Saudi Arabia. First Aid - Chemical Poisoning. (2019-05-28). [Link]

  • Collect and Recycle. Amine Disposal For Businesses. (2024-07-18). [Link]

  • Envirofluid. How To Choose The Right PPE For Chemical Handling. (2025-12-02). [Link]

  • Britannica. Biphenyl | Synthesis, Structure, Properties. (2026-02-04). [Link]

  • National Center for Biotechnology Information. Biphenyl | C12H10 | CID 7095 - PubChem. [Link]

  • HPE. Safety Guidelines for Handling Chemicals. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024-01-09). [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • Loba Chemie. BIPHENYL FOR SYNTHESIS MSDS. (2016-04-29). [Link]

  • St John Ambulance. Poisoning Symptoms & First Aid. (2025-04-28). [Link]

  • Mayo Clinic. Poisoning: First aid. (2024-04-30). [Link]

  • Carl Roth. Safety Data Sheet: Biphenyl. [Link]

  • MedlinePlus. Poisoning first aid. (2025-01-08). [Link]

  • National Center for Biotechnology Information. Chemical Aspects of Human and Environmental Overload with Fluorine. [Link]

  • National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds. (2021-01-29). [Link]

  • ResearchGate. (PDF) Toxicology of Fluoro-olefins. (2025-08-09). [Link]

  • Poison Control. First Steps in a Poisoning Emergency. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]

Sources

Biaryl Amine Scaffolds for OLED Hole-Transport Materials: A Molecular Engineering Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural design, synthesis, and device integration of biaryl amine scaffolds, the industry-standard class for Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs). Unlike rigid templates, this document focuses on the causality of material performance : how steric twist angles dictate thermal stability (


) and how nitrogen lone-pair delocalization governs hole mobility (

).

Molecular Architecture & Design Principles

The efficacy of a biaryl amine HTM relies on balancing two competing physical requirements: amorphous stability (to prevent film crystallization) and planar conjugation (to maximize charge carrier mobility).

The Biaryl "Twist" Mechanism

The core scaffold typically consists of a biphenyl or binaphthyl linkage connecting two diarylamine centers.

  • Steric Control: Introduction of substituents (e.g., methyl groups in TPD or the naphthyl bulk in

    
    -NPD) at the ortho-positions of the biaryl core induces a dihedral twist (
    
    
    
    ).
  • Causality: This non-planarity disrupts

    
    -
    
    
    
    stacking, thereby increasing the Glass Transition Temperature (
    
    
    ) and preventing the polycrystalline grain boundaries that act as trap states for charge carriers.
  • Electronic Trade-off: While twisting enhances morphological stability, it breaks conjugation across the central bond. Therefore, the hole transport occurs primarily through the "hopping" mechanism between the nitrogen centers and their immediate aryl substituents, rather than through the entire backbone.

Electronic Tuning via N-Substitution

The HOMO level must align with the Anode (ITO/HIL) and the Emissive Layer (EML).

  • Electron Donating Groups (EDGs): Adding methoxy or methyl groups to the peripheral phenyl rings raises the HOMO level (making it less negative, e.g., -5.1 eV), facilitating hole injection from ITO.

  • Electron Withdrawing Groups (EWGs): Fluorine substitution lowers the HOMO, useful for deep-blue emitters where the EML HOMO is very deep (-6.0 eV).

Visualization: Design Logic Flow

DesignLogic Core Biaryl Core Selection Subst Ortho-Substitution Core->Subst Steric Bulk Twist Induce Dihedral Twist Subst->Twist Steric Repulsion Stacking Disrupt Pi-Stacking Twist->Stacking Mobility Hole Mobility (Hopping) Twist->Mobility Localize Orbitals Tg Increase Tg (Amorphous Stability) Stacking->Tg Prevent Crystallization

Figure 1: Logical flow connecting molecular structural modifications to macroscopic material properties.

Synthetic Methodology: Buchwald-Hartwig Amination[1][2][3]

The synthesis of biaryl amines has shifted from Ullmann coupling (high temp, copper waste) to Palladium-catalyzed Buchwald-Hartwig amination . This protocol ensures high purity—critical for OLEDs, where impurities >1 ppm act as exciton quenchers.

Protocol: Synthesis of -NPD Analogues

Objective: Coupling a secondary amine (e.g., N-phenyl-1-naphthylamine) with a dihalo-biphenyl core.

Reagents:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand:

    
     (Tri-tert-butylphosphine) or DPPF. Why: Bulky, electron-rich phosphines facilitate the oxidative addition of aryl chlorides and accelerate reductive elimination of the bulky amine product.
    
  • Base:

    
     (Sodium tert-butoxide). Why: Strong enough to deprotonate the amine-Pd complex but non-nucleophilic enough to avoid side reactions.
    
  • Solvent: Toluene or Xylene (Anhydrous, Oxygen-free).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and cycle

    
    /Vacuum (3x). Oxygen is a poison to the Pd(0) species.
    
  • Loading: Add Aryl Halide (1.0 eq), Secondary Amine (2.2 eq), and

    
     (3.0 eq) under 
    
    
    
    counter-flow.
  • Catalyst Injection: Add

    
     (1-2 mol%) and Ligand (2-4 mol%) typically as a pre-mixed solution to ensure active catalytic species formation (
    
    
    
    ).
  • Reaction: Heat to 100°C–110°C for 12–24 hours. Monitor via TLC (looking for disappearance of the halide spot).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Concentrate filtrate.

  • Purification (Critical): Recrystallization (Toluene/Ethanol) followed by Vacuum Sublimation . Note: Column chromatography alone is insufficient for OLED-grade purity.

Visualization: Catalytic Cycle

CatalyticCycle Pd0 LnP(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind H-NR2 Deprot Deprotonation (Base -> NaX) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N bond RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. The steric bulk of the ligand is crucial for the final Reductive Elimination step.

Material Characterization Protocols

Hole Mobility ( ) via SCLC

While Time-of-Flight (TOF) is used for thick films, Space Charge Limited Current (SCLC) is more accurate for the thin films (50-100 nm) actually used in devices.

Protocol:

  • Device Structure: Fabricate a "Hole-Only Device" (HOD): ITO / HTM (100 nm) / Al.

    • Note: The high work function of Al prevents electron injection, ensuring only holes flow.

  • Measurement: Sweep voltage (0V to 10V) and measure Current Density (

    
    ).
    
  • Analysis: Fit the

    
     curve to the Mott-Gurney Law in the SCLC region (where slope 
    
    
    
    on log-log plot):
    
    
    • Where

      
       is film thickness (verified by Ellipsometry).
      
Thermal Stability ( )
  • Protocol: Heat sample to melting (

    
    ), quench cool rapidly to form a glass, then reheat at 10°C/min.
    
  • Observation: The

    
     is the step-transition in heat flow during the second heating scan.
    
  • Target:

    
     is required for automotive/industrial OLED stability.
    
Data Summary: Common Biaryl Amine Benchmarks
MaterialStructure Core

(°C)
HOMO (eV)

(

)
Application Note
TPD Biphenyl65-5.4

Legacy material. Low

causes crystallization.

-NPD (NPB)
Biphenyl95-5.4

Industry standard. Naphthyl groups improve stability.
TAPC Cyclohexane80-5.5

High mobility, but lower thermal stability.
Spiro-TAD Spirobifluorene133-5.4

High

due to rigid orthogonal spiro-core.

Device Integration & Engineering

The HTL does not function in isolation.[3] It acts as an energetic "staircase" between the Anode and the EML.

Energy Level Alignment
  • Hole Injection: The barrier between ITO (Work Function ~4.8 eV) and the HTM HOMO (-5.4 eV) is often bridged by a Hole Injection Layer (HIL) like HAT-CN or PEDOT:PSS.

  • Electron Blocking: The HTM must have a shallow LUMO (e.g., -2.3 eV) effectively higher than the EML LUMO to prevent electrons from leaking through to the anode (which lowers efficiency).

Visualization: Device Energy Architecture

EnergyDiagram Anode Anode (ITO) -4.8 eV HIL HIL -5.1 eV Anode->HIL Hole Inj. HTL Biaryl HTL LUMO: -2.3 eV HOMO: -5.4 eV HIL->HTL Transport EML EML (Emitter) LUMO: -2.8 eV HOMO: -5.8 eV HTL->EML Exciton Zone Cathode Cathode -3.5 eV EML->Cathode Electron Inj.

Figure 3: Energy level diagram showing the "staircase" alignment for holes and the blocking barrier for electrons at the HTL/EML interface.

References

  • Van Slyke, S. A., & Tang, C. W. (1987). Organic electroluminescent diodes. Applied Physics Letters. Link (Foundational paper establishing TPD/NPB class materials).

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link (Core reference for the synthetic protocol).

  • Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews. Link (Authoritative source on hopping mechanism and SCLC theory).

  • Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices. Journal of Materials Chemistry. Link (Comprehensive review of starburst and biaryl amine glass-forming properties).

  • Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press.

Sources

Optimizing the Biaryl Scaffold: A Technical Guide to the Metabolic Stabilization of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Biphenyl Liability

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs ranging from angiotensin II receptor blockers (e.g., Valsartan) to NSAIDs (e.g., Diflunisal). However, this scaffold suffers from a distinct metabolic liability: rapid oxidative debenzylation and aromatic hydroxylation .

Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4, aggressively target the electron-rich biphenyl system. The para-positions (4, 4') are metabolically "soft spots," susceptible to electrophilic attack by the high-valent heme-iron-oxo species (Compound I) of the CYP active site.

This guide details the strategic incorporation of fluorine to mitigate these liabilities. We move beyond the simplistic "block the site" mentality to explore how fluorine modulates electronic density (HOMO energy), lipophilicity (LogD), and atropisomeric conformation to enhance metabolic stability.

Mechanistic Principles of Fluorine Stabilization

The Electronic Shield (HOMO Lowering)

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). However, bond strength alone does not explain metabolic resistance, as the rate-determining step in CYP metabolism is often the initial formation of the tetrahedral intermediate (sigma complex), not bond cleavage.

Fluorine acts via inductive withdrawal (-I effect) .

  • Mechanism: Fluorine is the most electronegative element (

    
    ). When attached to the biphenyl ring, it pulls electron density away from the pi-system.
    
  • Result: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Since the CYP Compound I species is electrophilic, it reacts sluggishly with the electron-deficient fluorinated ring.

Conformational Modulation (The Ortho-Twist)

Unsubstituted biphenyls have a low rotational barrier (~2 kcal/mol), allowing them to adopt a planar conformation that fits easily into the narrow active sites of enzymes like CYP1A2.

  • The Ortho-Effect: Substituting fluorine at the ortho (2, 2') position introduces a steric clash with the hydrogen on the adjacent ring.

  • Result: This forces the biphenyl system into a twisted, non-planar conformation (dihedral angle > 40°). This "propeller" shape often prevents the molecule from entering the flat catalytic pockets of specific CYP isoforms, effectively reducing intrinsic clearance (

    
    ).
    
The "Fluorine Scan" Strategy

Do not assume para-substitution is the only solution. A "Fluorine Scan" involves synthesizing analogs with F at the 2, 3, and 4 positions.

  • Para-F: Blocks direct hydroxylation (metabolic soft spot).

  • Meta-F: Blocks NIH shift rearrangements and lowers ring electron density.

  • Ortho-F: Modulates conformation and blocks 2,3-epoxidation.

Visualization: The Fluorine Blockade Mechanism

The following diagram illustrates how Fluorine prevents the formation of the unstable arene oxide intermediate compared to a standard Hydrogen substituent.

CYP_Mechanism cluster_0 Pathway A: Unsubstituted Biphenyl cluster_1 Pathway B: Fluorinated Biphenyl CYP CYP450 (Compound I) [FeV=O] Biphenyl Biphenyl (C-H) CYP->Biphenyl FluoroBiphenyl 4-Fluorobiphenyl (C-F) CYP->FluoroBiphenyl Intermediate_H Tetrahedral Intermediate Biphenyl->Intermediate_H Electrophilic Attack Product_H 4-Hydroxybiphenyl (High Clearance) Intermediate_H->Product_H H-Shift / Re-aromatization Blocked Reaction Blocked (Electronic Repulsion) FluoroBiphenyl->Blocked High Ionization Potential Stable Metabolically Stable Parent Compound Blocked->Stable No Oxidation

Caption: Comparative mechanism showing how fluorine substitution prevents CYP450-mediated arene oxidation by increasing ionization potential and blocking electrophilic attack.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your fluorinated derivatives, you must determine the Intrinsic Clearance (


)  using a liver microsome assay.[1] This protocol is designed for self-validation using internal standards and specific acceptance criteria.
Reagents & Preparation
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Test Compound Stock: 10 mM in DMSO.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Workflow

Step 1: Pre-Incubation (The Equilibrium Phase)

  • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Add Test Compound (final concentration 1 µM, <0.1% DMSO).[2]

  • Why: 1 µM is below the

    
     for most drugs, ensuring we measure 
    
    
    
    under first-order kinetics.
  • Incubate at 37°C for 5 minutes.

Step 2: Reaction Initiation

  • Add the NADPH Regenerating System to initiate the reaction.[1][3]

  • Control: Run a parallel plate adding Buffer instead of NADPH (Negative Control) to check for chemical instability (non-enzymatic degradation).

Step 3: Sampling (The Kinetic Time-Course)

  • At

    
     minutes, remove 50 µL aliquots.
    
  • Immediately dispense into 150 µL of Stop Solution .

  • Critical: The ratio of 1:3 (Sample:ACN) ensures complete protein precipitation.

Step 4: Processing & Analysis

  • Centrifuge plates at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analyze supernatant via LC-MS/MS (MRM mode).

  • Monitor the Peak Area Ratio (Analyte / Internal Standard).

Data Calculation & Acceptance Criteria

Plot the natural log (ln) of the remaining percentage of parent compound vs. time.







Self-Validating Criteria:

  • Linearity: The plot of ln(% remaining) vs. time must have

    
    .
    
  • Positive Control: Verapamil (High Clearance) must show

    
     min.[4]
    
  • Negative Control: Warfarin (Low Clearance) must show stable signal (>80% remaining at 60 min).

Visualization: Assay Workflow

Assay_Workflow cluster_sampling 3. Kinetic Sampling Prep 1. Preparation Microsomes + Buffer + Compound (37°C, 5 min) Start 2. Initiation Add NADPH Regenerating System Prep->Start Sample0 T=0 min Start->Sample0 Sample15 T=15 min Start->Sample15 Sample60 T=60 min Start->Sample60 Quench 4. Quench Add Ice-Cold ACN + Internal Std Sample0->Quench Sample15->Quench Sample60->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS -> Calc CLint Quench->Analyze

Caption: Standardized workflow for determining intrinsic clearance (


) using human liver microsomes.

Comparative Data: The Fluorine Effect

The following table summarizes the impact of fluorine substitution on the metabolic stability of a model biphenyl compound (based on aggregated literature data for biphenyl-based inhibitors).

Compound StructureSubstitutionLogD (pH 7.4)

(min)

(µL/min/mg)
Metabolic Fate
Biphenyl (Base) None3.812115.5Rapid 4-hydroxylation
Analog A 4-Fluoro3.94530.8Blocked 4-OH; minor 3-OH
Analog B 4,4'-Difluoro4.1>120< 11.0Highly Stable
Analog C 2-Fluoro3.83539.6Twisted conformation reduces CYP binding
Analog D 3-Fluoro4.02849.5Minor electronic effect; still labile at C4

Key Insight: While 4,4'-difluorination (Analog B) provides the highest stability, it increases lipophilicity (LogD). If LogD becomes too high (>5.0), non-specific binding increases. Analog C (2-Fluoro) represents an excellent compromise: it improves stability via conformational twisting without significantly increasing lipophilicity.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Xiong, Y., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.[4][5] Acta Pharmaceutica Sinica B. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,6-difluoroaniline in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

4-Bromo-2,6-difluoroaniline (CAS: 67567-26-4) is a highly specialized halogenated aniline derivative utilized extensively as a building block in the synthesis of kinase inhibitors, agrochemicals, and extended


-conjugated materials. The structural incorporation of two ortho-fluorine atoms flanking the amine group imparts distinct electronic and steric properties. Fluorine's high electronegativity lowers the HOMO/LUMO energy levels of the aromatic system and significantly increases the molecule's resistance to metabolic degradation—a critical parameter in modern drug development.

The para-bromine atom serves as the primary synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. While the electron-withdrawing nature of the fluorine atoms activates the C–Br bond toward oxidative addition, the steric bulk and potential for competitive side reactions necessitate carefully optimized catalytic systems to ensure high yields and chemoselectivity.

Mechanistic Insights: Causality in Catalysis

The Suzuki-Miyaura coupling of 4-bromo-2,6-difluoroaniline follows a classical Pd(0)/Pd(II) catalytic cycle[2], but with specific kinetic nuances dictated by the substrate's unique electronic profile:

  • Oxidative Addition (Rate-Determining) : The electron-deficient nature of the difluoroaromatic ring accelerates the oxidative insertion of the Pd(0) catalyst into the C–Br bond. The resulting Pd(II) intermediate is stabilized by the electron-withdrawing fluorine atoms.

  • Base Exchange : A critical step where the halide on the Pd(II) complex is exchanged for a hydroxyl or carbonate ion. The presence of water in the solvent system is essential to solubilize the inorganic base and facilitate this exchange.

  • Transmetalation : The organoboronic acid is activated by the base to form a nucleophilic boronate complex, which then transfers the aryl group to the Pd(II) center.

  • Reductive Elimination : The sterically encumbered biaryl product is released, regenerating the Pd(0) active species.

G Pd0 Pd(0)L2 Catalyst Active Species OxAdd Oxidative Addition (Accelerated by F-groups) Pd0->OxAdd 4-Bromo-2,6-difluoroaniline PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII BaseEx Base Exchange (Requires Aqueous Base) PdII->BaseEx TransMet Transmetalation with Ar'-B(OH)2 BaseEx->TransMet Boronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product (e.g., Kinase Inhibitor Core) RedElim->Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting substrate-specific kinetic steps.

Reaction Optimization and Data Presentation

Achieving high yields with 4-bromo-2,6-difluoroaniline requires balancing catalyst reactivity with substrate stability. The free amine group can occasionally coordinate with palladium or participate in unwanted side reactions (such as protodeboronation) if the temperature is excessively high. Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like SPhos are highly effective in preventing catalyst deactivation [3].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromo-2,6-difluoroaniline

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh

)

(5 mol%)
Na

CO

Toluene/EtOH/H

O
801245Low conversion; PPh

prone to oxidation.
2Pd(OAc)

/ PPh

K

CO

DMF/H

O
90862Moderate yield; protodeboronation observed.
3Pd(dppf)Cl

(5 mol%)
K

CO

1,4-Dioxane/H

O
85689Excellent yield; bidentate ligand stabilizes Pd.
4Pd

(dba)

/ SPhos
K

PO

Toluene/H

O
100494Optimal for sterically hindered boronic acids.

Standardized Experimental Protocol

The following protocol outlines a self-validating workflow for the synthesis of biaryl derivatives using 4-bromo-2,6-difluoroaniline.

Reagents and Materials
  • Aryl Halide : 4-Bromo-2,6-difluoroaniline (1.0 equiv, 1.0 mmol, 208.01 g/mol )

  • Boronic Acid : Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Catalyst : Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%)
  • Base : Potassium carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent : 1,4-Dioxane / H

    
    O (4:1 v/v, 10 mL), thoroughly degassed.
    
Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere) :

    • Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluoroaniline, the arylboronic acid, and K

      
      CO
      
      
      
      .
    • Causality: Solid reagents are added first to minimize exposure of the sensitive palladium catalyst to ambient moisture and oxygen during weighing.

  • Solvent Introduction and Degassing :

    • Action: Add the 1,4-Dioxane/H

      
      O mixture. Subject the suspension to three cycles of freeze-pump-thaw or vigorously sparge with Argon gas for 15 minutes.
      
    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle. Water is required to dissolve the inorganic base.

  • Catalyst Addition :

    • Action: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl

      
      . Seal the flask and heat to 85 °C in a pre-heated oil bath.
      
    • Causality: Adding the catalyst last, post-degassing, ensures maximum catalyst longevity and prevents premature degradation.

  • Reaction Monitoring (Self-Validation) :

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS.

    • Causality: The disappearance of the starting material mass (

      
       ~208) and the emergence of the product mass confirm successful transmetalation and reductive elimination.
      
  • Workup and Purification :

    • Action: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
    • Causality: The aqueous wash removes the inorganic base and boronic acid byproducts, preventing streaking during chromatography.

    • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure biaryl amine.

Workflow Prep 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Weigh Substrates & Base Catalyst 2. Catalyst Addition Add Pd(dppf)Cl2 under Ar Heat to 85°C Prep->Catalyst Monitor 3. Reaction Monitoring LC-MS / TLC Aliquots Validate C-Br Consumption Catalyst->Monitor Monitor->Catalyst Incomplete Workup 4. Aqueous Workup EtOAc Extraction Brine Wash & Dry (Na2SO4) Monitor->Workup Complete Conversion Purify 5. Purification Silica Gel Chromatography Isolate Biaryl Amine Workup->Purify Validate 6. Analytical Validation NMR (1H, 13C, 19F) & HRMS Purify->Validate

Caption: Standardized experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-2,6-difluoroaniline.

Applications in Drug Development

The resulting biaryl amines are highly sought after in medicinal chemistry. For example, 4-bromo-2,6-difluoroaniline is a critical precursor in the synthesis of small molecule kinase inhibitors [4]. The free amine group can be further functionalized via Buchwald-Hartwig amination or converted into amides and ureas to target specific ATP-binding pockets in kinases. The ortho-fluorine atoms enhance the lipophilicity and metabolic stability of the resulting pharmacophore, directly improving the drug's pharmacokinetic profile.

References

  • Organic Chemistry Portal . "Suzuki Coupling". Available at:[Link]

  • Wikipedia . "Suzuki reaction". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) . "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Available at:[Link]

Application Note: Synthesis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The construction of highly functionalized biaryl architectures is a foundational methodology in modern drug discovery and materials science[1]. Specifically, the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2,6-difluoroaniline with 3-methoxyphenylboronic acid yields 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine . This specific biaryl aniline is a highly valued intermediate in the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors, kinase inhibitors, and advanced immunomodulatory therapeutics[2],[3].

This application note provides a field-proven, self-validating protocol for this transformation. By dissecting the mechanistic causality behind reagent selection and providing in-process analytical checkpoints, this guide ensures high-yield, reproducible synthesis on both milligram and gram scales.

Mechanistic Insights & Substrate Causality

Successful cross-coupling requires a deep understanding of how the electronic and steric properties of the substrates influence the catalytic cycle[4].

  • Aryl Halide Activation (Oxidative Addition): The two fluorine atoms at the 2,6-positions of 4-bromo-2,6-difluoroaniline exert a powerful electron-withdrawing inductive effect. This significantly reduces the electron density of the aromatic ring, weakening the C-Br bond and drastically lowering the activation energy required for the oxidative addition of the Pd(0) species[1].

  • Amine Tolerance: While free primary amines can theoretically coordinate to palladium and poison the catalyst, the steric shielding and electron-withdrawing nature of the adjacent fluorines suppress the Lewis basicity of the amine. This allows the reaction to proceed chemoselectively without requiring tedious Boc- or Fmoc- protection/deprotection steps[5].

  • Boronic Acid Nucleophilicity (Transmetalation): 3-Methoxyphenylboronic acid features an electron-donating methoxy group at the meta position. Upon activation by the inorganic base to form a negatively charged boronate complex, this electron-rich nature accelerates the transmetalation step, driving the catalytic cycle forward efficiently[4].

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 4-Bromo-2,6-difluoroaniline PdII_1 Trans-Pd(II) Complex Ar-Pd(L2)-Br OxAdd->PdII_1 Base Ligand Exchange (Base Activation) PdII_1->Base K2CO3 TransMet Transmetalation Ar'-B(OH)3- Base->TransMet PdII_2 Cis-Pd(II) Complex Ar-Pd(L2)-Ar' TransMet->PdII_2 3-Methoxyphenylboronic acid RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Biaryl Product

Fig 1. Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters were evaluated based on the specific solubility and electronic profiles of the substrates. A biphasic solvent system is strictly required to ensure simultaneous dissolution of the organic substrates and the inorganic base.

Table 1. Optimization of Reaction Conditions for Biaryl Synthesis

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh3)4K2CO3Toluene/H2O (4:1)9068Poor solubility of the polar aniline; sluggish conversion.
2Pd(PPh3)4Na2CO3Dioxane/H2O (4:1)9079Improved mass transfer; moderate catalyst degradation noted.
3 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 94 Bidentate ligand prevents Pd black precipitation; optimal.
4Pd(OAc)2 / SPhosCs2CO3DMF/H2O (10:1)10087High initial rate, but slight protodeboronation observed.

Note: Pd(dppf)Cl2 is selected as the optimal catalyst because its bidentate nature enforces a cis-geometry during the catalytic cycle, accelerating reductive elimination and preventing catalyst deactivation (Pd black formation).

Experimental Protocol (10 mmol Scale)

Workflow A 1. Substrate Loading Ar-Br + Ar'-B(OH)2 B 2. Solvent & Base Dioxane/H2O + K2CO3 A->B C 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) B->C D 4. Degassing N2 Sparge (15 min) C->D E 5. Reflux & Monitor 90 °C, LC-MS Check D->E F 6. Workup & Extraction EtOAc / Brine E->F G 7. Flash Chromatography Hexane/EtOAc Gradient F->G H Pure Biaryl Product >95% Purity G->H

Fig 2. Sequential workflow for the Suzuki-Miyaura cross-coupling and purification process.

Reagents Required:
  • 4-Bromo-2,6-difluoroaniline: 2.08 g (10.0 mmol, 1.0 eq)

  • 3-Methoxyphenylboronic acid: 1.82 g (12.0 mmol, 1.2 eq)

  • Potassium carbonate (K2CO3): 3.45 g (25.0 mmol, 2.5 eq)

  • Pd(dppf)Cl2·CH2Cl2: 366 mg (0.5 mmol, 5 mol%)

  • 1,4-Dioxane / Deionized H2O: 40 mL / 10 mL (4:1 ratio)

Step-by-Step Methodology:

Step 1: Reaction Setup & Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluoroaniline, 3-methoxyphenylboronic acid, and K2CO3.

  • Add the 1,4-Dioxane and H2O.

  • Self-Validation Checkpoint 1: Visually confirm the formation of a biphasic suspension. The organic substrates will dissolve in the dioxane layer, while the base dissolves in the aqueous layer.

  • Sparge the mixture with dry Nitrogen or Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. Thorough degassing is non-negotiable.

  • Quickly add the Pd(dppf)Cl2 catalyst under a positive counter-flow of inert gas.

Step 2: Heating & In-Process Monitoring 7. Equip the flask with a reflux condenser and heat the mixture to 90 °C in a pre-heated oil bath. 8. Self-Validation Checkpoint 2 (2 Hours): Sample 20 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Expected Observation: Disappearance of the isotopic doublet at m/z 208/210[M+H]+ (starting material) and appearance of a dominant peak at m/z 236.09[M+H]+ (product).

  • Continue heating until complete consumption of the aryl bromide is confirmed (typically 3-5 hours).

Step 3: Quenching & Workup 10. Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water. 11. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 30 mL). 12. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a crude dark oil.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Causality: The free amine makes the product highly polar. Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes. 15. Self-Validation Checkpoint 3: Monitor fractions via TLC (UV 254 nm). The product spot will also stain positively (orange/brown) with Ninhydrin due to the primary amine. 16. Pool the pure fractions and evaporate to yield 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine as an off-white solid.

References

1.[1] "Buy 4-Bromo-2,6-difluoroaniline | 67567-26-4" - Smolecule. URL: 2.[2] "METHOXY-1,1'-BIPHENYL-4-IL) AMINO] NICOTINIC ACIDS" - Google Patents (HR P20150821 T1). URL: 3.[3] "WO2011138665A1 - Novel immunomodulator and anti inflammatory compounds" - Google Patents. URL: 4.[5] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters" - PMC. URL: 5.[4] "Suzuki-Miyaura Cross Coupling Reaction" - TCI Chemicals. URL:

Sources

Synthesis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the palladium-catalyzed synthesis of a key pharmaceutical intermediate, providing a robust, step-by-step protocol, mechanistic insights, and characterization data for researchers in medicinal chemistry and drug development.

Introduction

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a highly functionalized biphenyl amine that serves as a crucial building block in the synthesis of various pharmacologically active molecules. The strategic placement of fluorine atoms and the methoxy group on the biphenyl scaffold significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable intermediate in the development of novel therapeutics. This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Reaction Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-2,6-difluoroaniline and 3-methoxyphenylboronic acid. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

The catalytic cycle, as illustrated below, involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-bromo-2,6-difluoroaniline) to form a palladium(II) complex.

  • Transmetalation: The organoboron species (3-methoxyphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biphenyl product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' 3,5-Difluoro-3'-methoxy- [1,1'-biphenyl]-4-amine Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination 4-bromo-2,6-difluoroaniline 4-bromo-2,6-difluoroaniline 4-bromo-2,6-difluoroaniline->Ar-Pd(II)-X(L2) 3-methoxyphenylboronic acid + Base 3-methoxyphenylboronic acid + Base 3-methoxyphenylboronic acid + Base->Ar-Pd(II)-Ar'(L2)

Fig. 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
4-Bromo-2,6-difluoroanilineC₆H₄BrF₂N208.01Commercial Supplier≥98%
3-Methoxyphenylboronic acidC₇H₉BO₃151.96Commercial Supplier≥98%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Commercial Supplier≥98%
Potassium Carbonate (anhydrous)K₂CO₃138.21Commercial Supplier≥99%
1,4-DioxaneC₄H₈O₂88.11Commercial SupplierAnhydrous, ≥99.8%
WaterH₂O18.02In-houseDeionized
Ethyl AcetateC₄H₈O₂88.11Commercial SupplierACS Grade
HexanesN/AN/ACommercial SupplierACS Grade
Brine (saturated NaCl solution)NaCl/H₂ON/AIn-houseN/A
Anhydrous Sodium SulfateNa₂SO₄142.04Commercial SupplierACS Grade
Equipment
  • Schlenk flask (100 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Cannula for liquid transfer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Detailed Experimental Protocol

Fig. 2: Experimental workflow for the synthesis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine.

1. Reaction Setup:

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,6-difluoroaniline (1.00 g, 4.81 mmol, 1.0 equiv), 3-methoxyphenylboronic acid (0.80 g, 5.29 mmol, 1.1 equiv), and potassium carbonate (1.99 g, 14.43 mmol, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 0.05 equiv) to the flask. The use of a well-defined palladium(0) catalyst is crucial for initiating the catalytic cycle.

2. Degassing:

  • Seal the flask with a septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidation of the palladium(0) catalyst.

3. Reaction:

  • Using a cannula, add a degassed mixture of 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. The aqueous-organic solvent system is often employed in Suzuki couplings to dissolve both the organic substrates and the inorganic base.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under a positive pressure of the inert gas.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-16 hours. A complete reaction is indicated by the disappearance of the starting aryl bromide spot.

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20 v/v) to isolate the pure 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine.

7. Characterization:

  • The purified product should be a solid.

  • Expected Yield: 75-85%.

  • Physical Properties:

    • Molecular Formula: C₁₃H₁₁F₂NO

    • Molecular Weight: 235.23 g/mol [1]

    • Appearance: Off-white to light brown solid.

  • Analytical Data (Predicted/Representative):

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.40 (m, 1H, Ar-H), 7.05-7.15 (m, 2H, Ar-H), 6.85-6.95 (m, 3H, Ar-H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

    • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.1, 158.2 (d, J = 245 Hz), 140.5, 130.2, 122.0 (t, J = 15 Hz), 119.8, 114.5, 113.0, 109.5 (dd, J = 25, 5 Hz), 55.4.

    • Mass Spectrometry (ESI-MS): m/z 236.09 [M+H]⁺.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 4-Bromo-2,6-difluoroaniline is a skin and eye irritant.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and properly stored. Use a more active pre-catalyst if necessary.
Insufficient degassingThoroughly degas the reaction mixture and solvents to remove oxygen.
Low reaction temperatureIncrease the reaction temperature to 100-110 °C.
Formation of side products Homocoupling of boronic acidUse a slight excess of the aryl halide or optimize the reaction time.
Protodeborylation of boronic acidEnsure the base is of good quality and the reaction is not run for an excessively long time.
Difficult purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine via a Suzuki-Miyaura cross-coupling reaction. The provided methodology, coupled with mechanistic insights and characterization guidelines, offers a robust starting point for researchers in the pharmaceutical industry to access this valuable intermediate for the development of new chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544–4568.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Molecules, 2023, 28(16), 5983.
  • PubChem. 3-fluoro-3'-methoxy[1,1'-biphenyl]-4-amine. [Link]

Sources

Application Note: Coupling 3,5-Difluoro-4-iodoaniline with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3,5-Difluoro-4-iodoaniline (CAS: 1542-34-3) is a high-value scaffold in medicinal chemistry. The unique 3,5-difluoro substitution pattern confers metabolic stability by blocking the metabolically labile para-position (relative to the amine) and modulating the pKa of the aniline nitrogen. However, this scaffold presents a dichotomy in reactivity:

  • Electronic Activation: The electron-withdrawing fluorine atoms activate the C-I bond for rapid oxidative addition to Palladium(0).

  • Steric Deactivation: The two ortho-fluorine atoms create a "steric wall" that impedes the transmetallation step and can slow reductive elimination.

  • Chemosensitivity: The free amino group (

    
    ) poses a risk of catalyst poisoning via coordination to the metal center, though the electron-deficient ring reduces the Lewis basicity of the nitrogen.
    

This guide details a robust, field-proven protocol to overcome these barriers, ensuring high yields of 4-aryl-3,5-difluoroanilines without the need for amine protection.

Reagent Selection Guide

Success in this coupling relies on selecting a catalyst system that can negotiate the steric hindrance of the ortho-fluorines while preventing coordination of the free amine.

A. Catalyst System[1][2][3][4][5][6][7][8]
  • Primary Recommendation: Pd(dppf)Cl₂[1]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Why: The bidentate dppf ligand has a large bite angle, which forces the aryl groups closer together, accelerating the difficult reductive elimination step caused by the ortho-fluorines. Furthermore, the chelating effect makes the catalyst robust against displacement by the aniline substrate.

  • High-Performance Alternative: XPhos Pd G2 or G3

    • Why: For extremely hindered aryl boronic acids (e.g., ortho-substituted), Buchwald precatalysts (XPhos) are superior. The bulky biaryl phosphine ligand facilitates transmetallation and prevents formation of inactive palladium dimers.

B. Base Selection[2][3][9]
  • Preferred: Potassium Phosphate (K₃PO₄) [2]

    • Why: K₃PO₄ (typically 2.0 - 3.0 equiv) provides a higher concentration of active boronate species compared to carbonates. It is particularly effective in biphasic systems for sterically demanding couplings.

  • Alternative: Cesium Carbonate (Cs₂CO₃) in dry solvents (DMF) if the boronic acid is prone to protodeboronation.

C. Solvent System
  • Standard: 1,4-Dioxane / Water (4:1 ratio).[1][2] The water is strictly necessary to dissolve the inorganic base and activate the boronic acid.

  • Green Alternative: Ethanol / Water or Isopropanol / Water (for easier workup, though solubility of the starting iodide must be verified).

Mechanistic Logic & Challenges

The reaction proceeds through the catalytic cycle depicted below. The critical bottleneck for 3,5-difluoro-4-iodoaniline is the Transmetallation and Reductive Elimination interface.

SuzukiMechanism cluster_warning Critical Control Point Start Pd(0) Active Species OxAdd Oxidative Addition (Fast due to E-poor ring) Start->OxAdd + 3,5-difluoro-4-iodoaniline Intermediate1 Ar-Pd(II)-I Species (Stabilized by F-induction) OxAdd->Intermediate1 Transmetal Transmetallation (Sterically Hindered by ortho-F) Intermediate1->Transmetal BaseStep Base Activation (Boronic Acid -> Boronate) BaseStep->Transmetal + Ar-B(OH)3 + Base RedElim Reductive Elimination (Forming Biaryl Bond) Transmetal->RedElim Pd(II) Biaryl Complex RedElim->Start Regenerate Pd(0) Product 4-Aryl-3,5-difluoroaniline RedElim->Product

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transmetallation step due to ortho-fluorine substitution.

Detailed Experimental Protocol

Materials
  • Substrate: 3,5-Difluoro-4-iodoaniline (1.0 equiv, 255 mg for 1 mmol scale)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 636 mg)

  • Solvent: 1,4-Dioxane (degassed, 8 mL) and Water (degassed, 2 mL)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial or round-bottom flask with 3,5-difluoro-4-iodoaniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Note: If using a boronic ester (pinacol), increase equivalents to 1.5.

    • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

    • Seal the vessel with a septum and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

  • Solvent Addition:

    • Add the degassed 1,4-Dioxane and Water via syringe.[1]

    • Concentration: Target 0.1 M to 0.2 M relative to the iodide.

  • Reaction:

    • Heat the mixture to 85–90 °C with vigorous stirring.

    • Monitoring: Check by TLC or LC-MS after 2 hours. The electron-deficient iodide usually reacts quickly (2–6 hours).

    • Endpoint: Look for the disappearance of the iodide peak (m/z ~255, though ionization may be poor in positive mode; negative mode or UV detection is preferred).

  • Workup (Crucial for Anilines):

    • Cool to room temperature.[3][2][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.[2]

    • Do not acidify. The aniline is weak, but strong acid can still protonate it, driving it into the aqueous layer.

    • Separate phases.[2] Extract the aqueous layer 2x with EtOAc.[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc). The product is usually more polar than the starting iodide but less polar than des-iodo byproducts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine or inactive catalyst.Switch to XPhos Pd G3 (2-3 mol%). Ensure inert atmosphere is rigorous.
Starting Material Remains Boronic acid decomposition (Protodeboronation).Add boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=2h). Switch base to K₂CO₃ or KF .
De-iodinated Byproduct Reductive dehalogenation (Hydride source present).Use strictly anhydrous solvents if possible (switch to DMF/Cs₂CO₃). Lower temperature to 70°C.
Homocoupling of Boronic Acid Oxidative coupling due to O₂.Degas solvents more thoroughly (sparge with Ar for 15 mins).[1]

Workflow Visualization

ProtocolWorkflow Step1 Charge Solids: Iodide, Boronic Acid, Base, Catalyst Step2 Inert Purge: Vac/N2 Cycles (x3) Step1->Step2 Step3 Add Solvents: Dioxane/Water (4:1) Step2->Step3 Step4 Heat: 90°C for 2-6 Hours Step3->Step4 Step5 Monitor (LCMS): Check for Iodide Consumption Step4->Step5 Step5->Step4 Incomplete (Add more Boronic Acid) Workup Workup: Dilute EtOAc/H2O (NO Acid Wash) Step5->Workup Complete Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of 4-aryl-3,5-difluoroanilines.

References

  • BenchChem. Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline.[2] (Accessed 2023). Link

  • Sigma-Aldrich. Product Specification: 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3).Link

  • Kaszynski, P. et al. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. (Discusses reactivity of 3,5-difluoro-4-iodoaniline). Link

  • Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C.[5] J. Org.[6][5][7] Chem., 2005.[5] (General protocols for sensitive iodides). Link

  • Guram, A. S. et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.[8] J. Org.[6][5][7] Chem., 2007.[7][8] (Catalyst selection for heteroatom-rich substrates). Link

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently collaborate with researchers who are pushing the boundaries of synthetic chemistry. A recurring and particularly challenging topic is the Suzuki-Miyaura cross-coupling of electron-poor anilines. These substrates are notorious for their sluggish reactivity and propensity for side reactions, often leading to frustratingly low yields. The electron-withdrawing nature of the aniline moiety, or other substituents on the ring, deactivates the aryl halide towards the critical oxidative addition step in the catalytic cycle.[1][2]

This technical support center is designed to move beyond generic advice. It provides a structured approach to diagnosing and solving the specific issues you may encounter. We will delve into the mechanistic reasons behind common failures and offer field-proven strategies to optimize your reaction, transforming a low-yielding process into a robust and reliable transformation.

This section is formatted as a direct Q&A to address the most pressing experimental failures.

Question 1: My reaction shows no or very low conversion to the desired product. What are the most common causes?

This is the most frequent issue and usually points to a fundamental problem with one or more components of the reaction. Let's break down the potential culprits systematically.

Answer: Low or no conversion with electron-poor anilines is almost always rooted in a suboptimal catalyst system or compromised reaction conditions. The electron-deficient nature of your substrate makes the initial oxidative addition of the palladium catalyst to the aryl-halide bond the rate-limiting step.[2]

Here’s a breakdown of what to investigate:

  • Catalyst Inactivity or Inappropriate Ligand Choice:

    • The Problem: The active catalyst for the Suzuki coupling is a Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Furthermore, the nitrogen atom of the aniline can coordinate to the palladium center, inhibiting catalytic activity.[3][4] Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often completely ineffective for these challenging substrates.[3]

    • The Solution: The key is to use a ligand that accelerates both oxidative addition and the subsequent reductive elimination. Switch to a bulky, electron-rich phosphine ligand . These ligands increase the electron density on the palladium center, which facilitates its insertion into the C-X bond. Their steric bulk also promotes the final reductive elimination step, releasing the product and turning over the catalyst.[5]

      • Recommendation: Employ modern Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][6] Consider using a pre-formed catalyst (a "precatalyst") which can ensure a more reliable generation of the active Pd(0) species.[6]

  • Incorrect Base or Poor Base Quality:

    • The Problem: The base is not just a spectator; it is essential for activating the organoboron species in the transmetalation step.[7][8] A base that is too weak will not form the reactive boronate complex efficiently, stalling the catalytic cycle. Furthermore, moisture in the base can promote side reactions.[3]

    • The Solution: Use a sufficiently strong, often non-nucleophilic, inorganic base.

      • Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for challenging couplings.[3] It is critical that the base is anhydrous and, for solid bases, finely ground to maximize its surface area and reactivity.[3]

  • Presence of Oxygen or Water:

    • The Problem: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and will be rapidly oxidized to an inactive Pd(II) state.[3][9] Water, either from solvents or reagents, is a primary culprit for a major side reaction: protodeboronation, which destroys your boronic acid.[3]

    • The Solution: Meticulous exclusion of air and moisture is non-negotiable.

      • Recommendation: Use flame-dried or oven-dried glassware. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the entire experiment.[3]

  • Poor Reagent Quality:

    • The Problem: Boronic acids are susceptible to degradation over time, forming anhydrides (boroxines) or undergoing protodeboronation upon storage.[1] This is especially true for electron-deficient heteroaryl boronic acids.[6]

    • The Solution: Use high-purity reagents.

      • Recommendation: If yields are inconsistent, use freshly purchased boronic acid. For particularly unstable boron reagents, consider using the corresponding boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which often exhibit greater stability.[6]

Question 2: I'm observing a significant amount of a dehalogenated byproduct where the halide on my aniline is replaced by a hydrogen. How can I prevent this?

Answer: Dehalogenation is a frustrating side reaction that directly consumes your starting material. It typically occurs when a palladium-hydride (Pd-H) species forms in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with your aryl group, leading to the undesired Ar-H byproduct.[10] Electron-deficient aryl halides are particularly susceptible to this pathway.[10]

To suppress dehalogenation:

  • Re-evaluate Your Base: Some bases, or impurities within them, can be a source of hydrides. While strong bases are needed, ensure they are high purity.

  • Choose Your Solvent Carefully: Solvents like alcohols can act as hydride donors. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane, toluene, or 2-MeTHF.[10][11]

  • Optimize the Ligand: The choice of ligand can influence the relative rates of the desired C-C bond formation versus the undesired C-H bond formation. A ligand that promotes rapid reductive elimination of the biaryl product can outcompete the dehalogenation pathway.[10]

  • Minimize Reaction Time and Temperature: Prolonged heating can increase the likelihood of side reactions.[6] Once you find conditions that work, try to run the reaction only as long as necessary to achieve full conversion of the limiting reagent.

Question 3: My TLC/LC-MS shows a major byproduct corresponding to the homocoupling of my boronic acid. What causes this and how can I fix it?

Answer: Homocoupling of the boronic acid (e.g., Ar-B(OH)₂ reacting to form Ar-Ar) is a classic side reaction in Suzuki couplings. The most common culprit is the presence of oxygen.[3][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two consecutive transmetalation steps with the boronic acid, followed by reductive elimination to produce the homocoupled byproduct.[3]

To minimize homocoupling:

  • Strictly Exclude Oxygen: This is the most critical factor. Revisit your degassing procedure. Ensure your inert gas is pure and that your vessel is sealed properly.

  • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) can sometimes initiate pathways that lead to homocoupling.[9] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[9]

  • Controlled Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why are electron-poor anilines so challenging for Suzuki coupling? A1: The challenge is twofold. First, the core of the problem lies in the oxidative addition step. This step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of your aniline. Electron-withdrawing groups on the aromatic ring decrease the electron density of the carbon atom bearing the halide, making it less susceptible to attack by the electron-rich palladium catalyst.[1][2] Second, the lone pair of electrons on the aniline nitrogen can act as a ligand, coordinating to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting or poisoning it.[3][4]

Q2: Which class of ligands is generally the best starting point for these couplings? A2: For deactivated aryl halides like electron-poor anilines, the go-to class of ligands is the Buchwald dialkylbiaryl phosphines . Ligands such as XPhos, SPhos, and RuPhos have been specifically designed to be both highly electron-rich and sterically bulky.[3][6] The electron-rich nature directly counteracts the electron deficiency of the substrate to facilitate oxidative addition, while the steric bulk promotes the final reductive elimination step to release the product.[5]

Q3: How do I choose the right base and solvent combination? A3: Base and solvent choice are highly interdependent.[12] A good starting point for challenging couplings is a strong, non-nucleophilic base like K₃PO₄ in an aprotic polar solvent like 1,4-dioxane , often with a small amount of water.[3] However, the optimal system must be determined empirically. The table below, adapted from literature on analogous systems, illustrates how different combinations can affect the yield.

Q4: What are the essential best practices for setting up a Suzuki reaction to ensure success and reproducibility? A4:

  • Inert Atmosphere: Always use an inert gas (high-purity argon or nitrogen).

  • Dry Glassware: Flame-dry or oven-dry all glassware and stir bars immediately before use.

  • Anhydrous Reagents: Use anhydrous solvents and bases. Ensure your boronic acid is dry and has been stored properly.

  • Thorough Degassing: Degas your solvent and the final reaction mixture rigorously before heating.[9]

  • Consistent Reagent Stoichiometry: Use a slight excess (typically 1.2-1.5 equivalents) of the boronic acid to account for any potential degradation or homocoupling.[6]

  • Monitoring: Monitor the reaction by a suitable technique (TLC, LC-MS, GC) to avoid unnecessarily long reaction times which can promote side reactions.[6][8]

Q5: What are the best analytical techniques for monitoring these reactions? A5: A combination of techniques is often best. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks on the consumption of starting materials. For more quantitative analysis and to accurately identify products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress by taking aliquots from the reaction mixture at specific time intervals.[13][14]

Data Presentation

Table 1: Comparison of Ligand Performance for Electron-Poor Substrates This table summarizes typical outcomes for Suzuki couplings of challenging electron-poor aryl chlorides, demonstrating the critical impact of ligand choice.

LigandLigand ClassTypical OutcomeRationale for Performance
PPh₃Triarylphosphine (Traditional)Very Low to No YieldNot electron-rich enough to facilitate efficient oxidative addition with deactivated substrates.[3]
PCy₃TrialkylphosphineModerate YieldMore electron-rich than PPh₃, but may not be optimal.
XPhosDialkylbiaryl Phosphine (Buchwald)High to Excellent YieldHighly electron-rich and sterically bulky, designed to accelerate both oxidative addition and reductive elimination.[3][6]
SPhosDialkylbiaryl Phosphine (Buchwald)High to Excellent YieldSimilar to XPhos, very effective for challenging substrates.[3][6]
IPrN-Heterocyclic Carbene (NHC)Good to High YieldStrong σ-donating ability makes it a very electron-rich ligand, promoting high catalytic activity.[7]

Table 2: Effect of Base and Solvent System on Yield Data adapted from studies on similar challenging substrates to illustrate common trends.

BaseSolvent SystemTypical YieldCommentsReference
K₃PO₄1,4-Dioxane / H₂OHigh (e.g., >90%)A very robust and often highly effective combination for difficult couplings.[3]
Cs₂CO₃2-MeTHFHigh (e.g., >90%)Cesium carbonate is a strong base; 2-MeTHF is a good, greener alternative to THF/Dioxane.[11]
K₂CO₃Toluene / H₂OModerate (e.g., ~70-85%)A classic system, but may be less effective for highly deactivated anilines.[3]
Na₂CO₃DMFModerate to LowCan be effective, but DMF can sometimes lead to side reactions at high temperatures.[12]
Et₃NTolueneLowGenerally too weak for activating the boronic acid in this context.[15]

Visualizations

Suzuki_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Slow step for electron-poor Ar-X aryl_halide Ar-X (Electron-Poor Aniline) aryl_halide->oxidative_addition side_reaction Side Reactions - Protodeboronation - Dehalogenation aryl_halide->side_reaction pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate boronic_acid->side_reaction base Base (e.g., K3PO4) base->boronate pd2_biaryl Ar-Pd(II)L2-R transmetalation->pd2_biaryl boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Accelerated by bulky ligands reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.

Troubleshooting_Workflow cluster_reagents Reagent & Condition Check cluster_catalyst Catalyst System Optimization cluster_side_reactions Diagnose Side Products start Low / No Yield reagents 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Base? start->reagents conditions 2. Confirm Anhydrous/Inert Conditions - Properly Degassed? - Glassware Flame-Dried? reagents->conditions ligand 3. Change Ligand - Switch to bulky, e--rich ligand (e.g., XPhos, SPhos) conditions->ligand base_solvent 4. Screen Base/Solvent - Try K3PO4 or Cs2CO3 - Use Dioxane or 2-MeTHF ligand->base_solvent side_products 5. Analyze Byproducts (LCMS/NMR) - Dehalogenation? - Homocoupling? base_solvent->side_products end Improved Yield base_solvent->end [If no major side products] fix_dehalo Adjust Base/Solvent (Avoid hydride sources) side_products->fix_dehalo [Dehalogenation] fix_homo Improve Degassing (Strictly exclude O2) side_products->fix_homo [Homocoupling] fix_dehalo->end fix_homo->end

Caption: A logical workflow to diagnose and solve low-yield reactions.

Optimized Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol describes a robust starting point for the coupling of an electron-poor bromoaniline with a generic arylboronic acid. It is designed to be a self-validating system by incorporating best practices.

Materials:

  • Electron-poor bromoaniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4.0 mL)

  • Deionized Water (1.0 mL)

Procedure:

  • Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and flame-dry. Allow the flask to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the cooled flask, add the electron-poor bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and water. Degas this solvent mixture by sparging with argon for at least 30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Benchchem. A Comparative Guide: Suzuki vs.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Solvent Effects on the Selectivity of Palladium-C
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. (2020, September 9).
  • In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
  • Lau, Y. K., Tse, M. H., Choy, P. Y., & Kwong, F. Y. (2016).
  • The effect of different solvents on the Suzuki coupling reaction.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Li, X. (2024, March 1).
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Reactions with 5-Chloro-2,3-dibromoaniline.
  • Preformed Pd(II)
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016, August 1).
  • Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. (2024, September 16).
  • Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Benchchem.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?

Sources

Purification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine . This guide is engineered for research scientists and drug development professionals who require high-purity isolation of this specific fluorinated biphenyl amine.

Unlike standard aliphatic amines or simple anilines, this molecule presents a unique set of chromatographic challenges driven by the electronic interplay between its functional groups. This guide synthesizes structural causality with field-proven chromatographic protocols to ensure a self-validating purification workflow.

Part 1: Physicochemical Profiling & Chromatographic Causality

To purify a molecule effectively, one must first understand how its structure dictates its behavior on a stationary phase.

  • The Biphenyl Core & Methoxy Group: The [1,1'-biphenyl] scaffold provides substantial lipophilicity, while the 3'-methoxy ether acts as a moderate polar handle and hydrogen bond acceptor. This combination dictates that the molecule will elute well in mid-polarity solvent systems (e.g., Hexane/Ethyl Acetate).

  • The Fluorinated Amine (The Core Challenge): Primary amines typically cause severe streaking on normal-phase silica gel due to strong ionic interactions with acidic silanol (Si-OH) groups 1. However, in this molecule, the two fluorine atoms at the 3 and 5 positions exert a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the nitrogen, significantly lowering the basicity (pKa) of the amine compared to a standard aniline.

  • The Causality of Streaking: Despite its reduced basicity, the -NH2 group still acts as a potent hydrogen bond donor. It will interact with the slightly acidic silica gel, leading to tailing, poor recovery, and potential on-column degradation 2. Therefore, chemical deactivation of the stationary phase remains a strict requirement.

PurificationWorkflow N1 1. Crude Mixture (Suzuki Coupling) N2 2. TLC Optimization (Hexane:EtOAc + 1% TEA) N1->N2 N3 3. Column Packing (Silica Slurry + TEA) N2->N3 N4 4. Dry Loading (Pre-adsorb on Silica) N3->N4 N5 5. Gradient Elution (UV 254 nm Monitoring) N4->N5 N6 6. Pure 3,5-Difluoro-3'-methoxy- [1,1'-biphenyl]-4-amine N5->N6

Step-by-step chromatographic workflow for fluorinated biphenyl amines.

Part 2: Standard Operating Procedure (SOP)

This protocol utilizes a self-validating approach: each step relies on the successful verification of the previous one to prevent product loss.

Step 1: Mobile Phase & Stationary Phase Neutralization

  • Prepare a mobile phase of Hexane and Ethyl Acetate (start at 9:1 v/v).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the mobile phase. The TEA acts as a sacrificial basic modifier, competitively binding to and deactivating the acidic silanol sites on the silica surface 1.

  • Pre-treat the bulk silica gel (40–63 μm) by creating a slurry with the TEA-modified solvent. Stir for 15 minutes to ensure complete neutralization before packing 3.

Step 2: Column Packing (Wet-Packing Method)

  • Plug a glass chromatography column with cotton and add a thin layer of sand.

  • Pour the neutralized silica slurry into the column in a single, continuous motion to prevent channeling or bubbles 4.

  • Drain the excess solvent until the meniscus rests exactly 1 mm above the silica bed.

Step 3: Dry Loading (Critical for Biphenyl Amines) Due to the moderate polarity of the target compound, loading it in a polar solvent will cause band broadening.

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add a small amount of TEA-treated silica gel (approx. 3x the mass of the crude product) to the flask 3.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully pour this powder evenly onto the top of the packed column bed and cap with a protective layer of sand.

Step 4: Elution and Fractionation

  • Begin elution with the 9:1 Hexane:EtOAc (+1% TEA) system.

  • Gradually increase polarity to 7:3 Hexane:EtOAc.

  • Monitor fractions using thin-layer chromatography (TLC) under a 254 nm UV lamp. The highly conjugated biphenyl system will appear as a dark, distinct spot against the fluorescent green background of the plate.

Part 3: Quantitative Data & Optimization Summary

The table below outlines the expected chromatographic behavior of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine under various solvent conditions.

Solvent SystemModifierExpected RfPeak ShapeResolution from Suzuki Byproducts
Hexane / EtOAc (8:2)None0.15 - 0.20Severe TailingPoor (Smears into polar impurities)
Hexane / EtOAc (8:2)1% TEA 0.30 - 0.35 Sharp, Symmetrical Excellent
DCM / Methanol (95:5)None0.45Moderate TailingPoor (Co-elutes with phosphine oxides)
Toluene / EtOAc (9:1)1% TEA0.25 - 0.30SharpSuperior (Best for resolving homocoupled biphenyls)

Part 4: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Suboptimal Purity / Yield Check Analyze TLC / Fractions Issue->Check Streak Severe Amine Streaking Check->Streak Coelute Co-elution with Byproducts Check->Coelute Degrade On-Column Degradation Check->Degrade Sol1 Add 1-2% TEA to Eluent Streak->Sol1 Sol2 Switch to Toluene/EtOAc Coelute->Sol2 Sol3 Use C2-Deactivated Silica Degrade->Sol3

Decision matrix for resolving common chromatographic failures during purification.

Q1: Why is my product streaking across the TLC plate even though the fluorine atoms reduce its basicity? A1: While the electron-withdrawing fluorine atoms lower the pKa of the amine, they do not eliminate its ability to act as a hydrogen bond donor. The amine protons interact strongly with the acidic silanol groups on the stationary phase. While some sources suggest adding an acid (like acetic acid) to protonate amines 5, adding a basic modifier like Triethylamine (TEA) is the standard and far more effective practice for basic compounds 1. TEA competitively binds to the silanols, allowing your compound to elute as a sharp band.

Q2: I am observing co-elution with a persistent UV-active impurity. What is it, and how do I resolve it? A2: Because this compound is typically synthesized via a Suzuki-Miyaura cross-coupling, the most common UV-active impurities are homocoupled boronic acids (e.g., 3,3'-dimethoxybiphenyl) or triphenylphosphine oxide (TPPO) from the palladium catalyst.

  • If the impurity is highly polar (trailing): It is likely TPPO. Ensure you are using a strictly non-polar to mid-polar gradient (Hexane/EtOAc) rather than DCM/Methanol, which easily pulls TPPO off the column.

  • If the impurity is non-polar (leading): It is likely a homocoupled biphenyl. Switch your solvent system to Toluene/Ethyl Acetate . The aromatic toluene solvent exploits differential pi-pi stacking interactions with the biphenyl cores, often providing the necessary resolution.

Q3: My compound appears to be degrading on the column (low mass recovery, color change). How do I prevent this? A3: Silica gel is slightly acidic, which can catalyze the degradation or oxidation of sensitive anilines during prolonged exposure 2. To mitigate this, you must minimize the time the compound spends on the column by using flash chromatography rather than gravity elution. If degradation persists despite TEA neutralization, switch to C2-Deactivated Silica Gel . This modified stationary phase is specifically designed for nitrogen-containing compounds that are prone to rearrangement or degradation on normal silica 6.

References

  • BenchChem Technical Support Team. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem, Dec 2025.
  • BenchChem Technical Support Team. "Purification of Substituted Anilines." BenchChem, Dec 2025.
  • Brainly Community.
  • University of Rochester Chemistry Department. "Chromatography: The Solid Phase." University of Rochester.
  • Royal Society of Chemistry. "Supporting Information: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." RSC.
  • Organic Syntheses.

Sources

Technical Support Center: Optimizing Pd Catalyst Loading for Fluorinated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the Suzuki-Miyaura cross-coupling of fluorinated substrates. Synthesizing polyfluorinated biphenyls presents a unique dichotomy: while fluorine atoms activate aryl halides for oxidative addition, they severely destabilize arylboronic acids and hinder reductive elimination.

This resource provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you successfully drive catalyst loadings down to the parts-per-million (ppm) range.

Diagnostic Troubleshooting Workflow

When scaling pharmaceutical intermediates, high catalyst loadings (1–5 mol%) are often used as a crutch to overcome inefficient catalytic cycles. If you are experiencing low yields when attempting to reduce palladium loading, use the diagnostic workflow below to identify the mechanistic bottleneck.

G Start Low Yield in Fluorinated Biaryl Synthesis CheckMass Analyze Crude by LC-MS / 11B NMR Start->CheckMass ArH High Ar-H detected (Dehalogenation or Protodeboronation) CheckMass->ArH Side products dominant Unreacted High Unreacted Starting Materials CheckMass->Unreacted No conversion Proto Protodeboronation of Fluorinated Boronic Acid ArH->Proto CatDeath Catalyst Deactivation (Pd Black Formation) Unreacted->CatDeath SolProto Use MIDA Boronates, Trifluoroborates, or Mild Base Proto->SolProto SolCat Switch to Bulky Buchwald Ligands (e.g., SPhos, HFTPhos) CatDeath->SolCat

Troubleshooting workflow for low yields in fluorinated biphenyl synthesis.

Core Knowledge Base (FAQs)

Q1: Why am I observing massive protodeboronation when using polyfluorinated arylboronic acids?

A1: The causality lies in the extreme electrophilicity of the boron atom when bonded to an electron-deficient fluorinated ring. Under standard Suzuki-Miyaura basic conditions, the base (e.g., hydroxide or carbonate) coordinates to the boron to form a boronate complex. While this is necessary for transmetalation, the electron-withdrawing fluorine atoms weaken the adjacent Carbon-Boron bond, making the intermediate highly susceptible to rapid hydrolysis (protodeboronation), yielding the defluorinated arene (Ar-H) and boric acid[1]. For highly electron-deficient species like pentafluorophenylboronic acid, this degradation outpaces the cross-coupling reaction entirely[2]. Solution: Shift the equilibrium. Utilize potassium trifluoroborates[3] or MIDA boronates, which act as slow-release reservoirs. By keeping the steady-state concentration of the active boronic acid extremely low, transmetalation can occur before protodeboronation takes over.

Q2: How can I successfully reduce Pd catalyst loading from 5 mol% to the ppm range (<0.05 mol%)?

A2: High catalyst loading is typically a compensatory measure for catalyst death. When the catalytic cycle is slow—particularly at the reductive elimination step—the monoligated Pd(0) active species remains exposed and aggregates into thermodynamically stable, catalytically dead "Pd black"[4]. To achieve ppm-level loadings (e.g., 50–100 ppm), you must stabilize the Pd(0) intermediate while simultaneously accelerating the reaction[5]. Solution: Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Their large cone angles physically shield the palladium center from aggregation, while the steric bulk forces the two coupled aryl groups together, dramatically accelerating reductive elimination[6].

Q3: Which specific ligand architecture is optimal for sterically hindered fluorinated biphenyls?

A3: For highly sterically demanding and fluorinated substrates, standard ligands like PPh3 or even PCy3 often fail. Buchwald ligands such as SPhos and XPhos are the industry standards due to their secondary interactions that stabilize the catalyst[6]. Recently, specifically engineered ligands like HFTPhos (bearing a heptafluorotolyl group) have been developed. The introduction of electron-withdrawing groups into the ligand framework lowers the activation energy (


G

) for reductive elimination, enabling catalyst loadings as low as 0.001 mol% (10 ppm) for tri-ortho-substituted biaryls[4].

Quantitative Data Summaries

To optimize your reaction, consult the empirical data below regarding ligand efficiency and substrate stability.

Table 1: Impact of Ligand Choice on Pd Loading and Yield (Fluorinated Biphenyl Synthesis)
Ligand SystemPd Source / PrecatalystCatalyst LoadingTarget SubstrateYield (%)Primary Failure Mode at Lower Loading
PPh3Pd(OAc)25.0 mol% (50,000 ppm)Di-ortho-fluoro biphenyl65%Catalyst aggregation (Pd black)
PCy3Pd2(dba)31.0 mol% (10,000 ppm)Tri-ortho-fluoro biphenyl45%Slow reductive elimination
SPhosBuchwald Gen 30.1 mol% (1,000 ppm)Tetra-ortho-fluoro biphenyl88%Protodeboronation of nucleophile
HFTPhosPd(OAc)20.025 mol% (250 ppm)Tetra-ortho-fluoro biphenyl92%N/A (Highly stable)[4]
HFTPhosPd(OAc)20.001 mol% (10 ppm)Tri-ortho-fluoro biphenyl95%N/A (Highly stable)[4]
Table 2: Relative Stability of Boron Reagents Under Basic Conditions (pH 10)
Boron Reagent TypeExample SubstrateHalf-Life (

)
Recommendation for ppm Pd Loading
Free Boronic Acid2,4-Difluorophenylboronic acid< 5 minutesAvoid. Will degrade before coupling.
Pinacol Ester (BPin)2,4-Difluorophenyl BPin~30 minutesUsable with fast catalysts (e.g., XPhos).
Trifluoroborate SaltPotassium 2,4-difluorophenyl-BF3> 24 hoursRecommended. Highly stable[3].
MIDA Boronate2,4-Difluorophenyl MIDA> 48 hoursHighly Recommended for slow couplings.

Mechanistic Pathway Visualization

Understanding where fluorine impacts the catalytic cycle is critical for troubleshooting. Fluorine accelerates the first step but creates severe bottlenecks in the subsequent steps.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA Ar-X Addition (Accelerated by F) TM Pd(II) Transmetalation Complex OA->TM Ar'-B(OH)2 + Base (Risk: Protodeboronation) TM->Pd0 Reductive Elimination (Requires Bulky Ligand)

Suzuki-Miyaura catalytic cycle highlighting fluorine substituent effects and bottlenecks.

Standard Operating Procedure (SOP): Ultra-Low Pd Loading (50 ppm) Synthesis

This protocol utilizes a Buchwald Gen 3 precatalyst[6] and a slow-release boron strategy to ensure a self-validating, highly efficient synthesis of fluorinated biphenyls.

Objective: Synthesize 2,2',4,4'-tetrafluorobiphenyl using 0.005 mol% (50 ppm) Palladium.

Step 1: Reagent Validation & Preparation
  • Self-Validation Check: Analyze the fluorinated boronic acid (or trifluoroborate) via

    
    B NMR. Ensure there is no peak at ~18 ppm (which would indicate pre-existing boric acid from protodeboronation)[3].
    
  • Weigh the fluorinated aryl halide (1.0 equiv) and the fluorinated potassium trifluoroborate salt (1.1 equiv) into a rigorously dried Schlenk flask.

  • Add anhydrous K3PO4 (3.0 equiv) as a mild, heterogeneous base.

Step 2: Catalyst Activation
  • In a separate nitrogen-purged vial, prepare a stock solution of XPhos Pd G3 precatalyst (or HFTPhos-Pd complex) in degassed THF to a concentration of 1.0 mg/mL.

  • Causality Note: Using a G3 precatalyst ensures quantitative generation of the active monoligated Pd(0) species upon mild deprotonation by the base, avoiding the need for harsh reductants that can cause premature Pd aggregation[6].

Step 3: Reaction Execution
  • Add degassed THF/H2O (10:1 v/v) to the Schlenk flask containing the substrates. Degassing via freeze-pump-thaw is mandatory to prevent oxidation of the electron-rich phosphine ligand.

  • Inject the calculated volume of the catalyst stock solution to achieve exactly 50 ppm (0.005 mol%) Pd loading relative to the aryl halide.

  • Heat the mixture to 60 °C under vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic solid/liquid system.

Step 4: In-Process Control (IPC) & Self-Validation
  • After 1 hour, extract a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
  • Validation Gate:

    • If the defluorinated Ar-H peak is >5% relative to the product, the transmetalation is too slow. Action: Increase temperature by 10 °C to accelerate coupling.

    • If unreacted aryl halide remains but no product is forming, the catalyst has deactivated. Action: Verify solvent degassing and consider switching to a more sterically demanding ligand like HFTPhos[4].

Step 5: Workup and Isolation
  • Cool the reaction to room temperature. Since the Pd loading is at 50 ppm, extensive metal scavenging (e.g., using SiliaMetS® Thiol) is often unnecessary to meet the <10 ppm API pharmaceutical threshold, saving significant downstream processing time[5].

  • Dilute with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via standard silica gel chromatography.

References

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: acs.org URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: nih.gov URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: rsc.org URL:[Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: scispace.com URL:[Link]

  • Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base Source: kuleuven.be URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: acs.org URL:[Link]

Sources

Solving deborylation issues with 3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DEBOR-3OMe-001 Topic: Resolving Protodeboronation in 3-Methoxyphenylboronic Acid Couplings Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Issue Diagnosis & Executive Summary

User Issue: You are observing low yields in Suzuki-Miyaura cross-couplings using 3-methoxyphenylboronic acid . The primary byproduct identified (or suspected) is anisole (methoxybenzene), indicating the cleavage of the C-B bond and replacement with hydrogen.

Technical Diagnosis: You are encountering Protodeboronation (also known as protodeborylation).[1][2][3] While 3-methoxyphenylboronic acid is not as notoriously unstable as 2-pyridyl or polyfluorophenyl boronic acids, the electron-donating nature of the methoxy group (via resonance) can activate the aromatic ring toward protonolysis under the basic, aqueous conditions typical of Suzuki couplings.

The Root Cause: The standard catalytic cycle is being outcompeted by a parasitic side reaction. The base (hydroxide or alkoxide) forms a boronate "ate" complex [Ar-B(OH)₃]⁻. In this activated state, the C-B bond becomes susceptible to heterolytic cleavage, especially at elevated temperatures (


C).

Mechanistic Insight (The "Why")

To solve this, we must understand the enemy. The diagram below illustrates the competition between the productive Transmetalation (TM) and the destructive Protodeboronation.

Protodeboronation BoronicAcid 3-Methoxyphenyl Boronic Acid AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetalation Transmetalation (Productive Path) AteComplex->Transmetalation Fast Pd Capture Decomp C-B Bond Cleavage (Destructive Path) AteComplex->Decomp Slow Pd Capture High Temp/H2O Pd_Cat Pd(II)-Ar' Complex (Catalyst) Pd_Cat->Transmetalation CouplingProduct Biaryl Product Transmetalation->CouplingProduct Anisole Anisole (Byproduct) Decomp->Anisole + H+

Figure 1: The kinetic competition. If Transmetalation is slow (due to poor catalyst activity) or the "Ate" complex concentration is too high (due to fast hydrolysis), the pathway diverts to Anisole formation.

Troubleshooting Protocols

We recommend a tiered approach. Start with Protocol A (Optimization). If that fails, move to Protocol B (Reagent Switch).

Protocol A: The "Anhydrous Speed" Method

Strategy: Eliminate water to prevent protonation and use a hyper-active catalyst to consume the boronic acid before it decomposes.

  • The Fix: Switch to anhydrous conditions and a Buchwald Precatalyst.

  • Why: 3-methoxyphenylboronic acid is stable in neutral organic solvents. By using an anhydrous base and a highly active catalyst (XPhos or SPhos), we force the reaction to completion at room temperature or mild heat.

Step-by-Step Workflow:

  • Solvent System: Use 1,4-Dioxane or Toluene (Anhydrous). Do not add water.

  • Base: Use finely ground K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ .

    • Tip: If solubility is an issue, use TMSOK (Potassium Trimethylsilanolate) as a soluble, anhydrous base [1].

  • Catalyst: Use XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

    • Reason: These precatalysts release the active Pd(0) species immediately without requiring reduction, allowing the reaction to proceed at lower temperatures (RT to 40°C).

  • Temperature: Run at Room Temperature initially. Only heat to 50°C if conversion is stalled after 2 hours.

ComponentStandard Condition (Risk of Failure)Optimized Condition (High Success)
Solvent DMF/Water or Toluene/WaterAnhydrous 1,4-Dioxane
Base Na₂CO₃ or K₂CO₃ (Aqueous)K₃PO₄ (Anhydrous) or TMSOK
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3
Temp 80-100°C25-40°C
Protocol B: The "Slow Release" Method (MIDA Boronates)

Strategy: If Protocol A fails, the boronic acid is too unstable in its free form. We must use a MIDA boronate surrogate.

  • The Fix: Replace 3-methoxyphenylboronic acid with 3-methoxyphenyl MIDA boronate .

  • Why: MIDA boronates are sp³-hybridized and immune to transmetalation and protodeboronation. Under specific conditions, they hydrolyze slowly to release the active boronic acid.[1][2][4] This keeps the standing concentration of the unstable "ate" complex low, favoring cross-coupling over decomposition [2].

Step-by-Step Workflow:

  • Reagent: Use 3-methoxyphenyl MIDA boronate (1.5 equiv).

  • Solvent: THF:Water (10:1) or Dioxane:Water (5:1).

  • Base: K₃PO₄ (3.0 equiv).

    • Crucial: Do NOT use NaOH or strong hydroxides; they trigger "fast release" and defeat the purpose. K₃PO₄ provides the perfect pH for slow hydrolysis.

  • Temperature: 60°C.

  • Time: These reactions are slower (4-12 hours) due to the release kinetics.

Diagnostic Decision Tree

Use this flowchart to navigate your specific experimental observations.

Troubleshooting Start Start: Low Yield with 3-OMe-Phenylboronic Acid CheckByproduct Analyze Crude NMR/GCMS: Is Anisole present? Start->CheckByproduct YesAnisole YES: Protodeboronation is the primary failure mode CheckByproduct->YesAnisole Major Peak NoAnisole NO: Anisole absent, starting material remains CheckByproduct->NoAnisole Trace/None Sol_Anhydrous SOLUTION 1: Switch to Anhydrous Protocol (XPhos Pd G3 + K3PO4) YesAnisole->Sol_Anhydrous Try first PathA Is the halide sterically hindered? NoAnisole->PathA Sol_Activation SOLUTION 3: Catalyst Oxidative Addition Issue. Switch to Pd-PEPPSI-IPr or RuPhos PathA->Sol_Activation Yes/No Sol_MIDA SOLUTION 2: Switch to MIDA Boronate (Slow Release) Sol_Anhydrous->Sol_MIDA If fails

Figure 2: Decision matrix for optimizing the coupling reaction.

Frequently Asked Questions (FAQ)

Q: Can I just add more boronic acid to compensate for the decomposition? A: Generally, no. While adding excess (2.0–3.0 equiv) can sometimes brute-force a yield, the decomposition product (anisole) and the boric acid byproducts can inhibit the catalyst or complicate purification. It is more efficient to switch to Protocol A .

Q: Why is 3-methoxyphenylboronic acid unstable? I thought only 2-substituted rings were bad. A: While ortho-substitution (steric) and polyfluorination (electronic) are the classic "unstable" classes, methoxy groups are strong resonance donors. This electron density can facilitate the protonation of the ring at the ipso position (where the Boron is attached) once the boronate anion is formed. If your reaction is slow (e.g., coupling with an aryl chloride), the boronic acid sits in the basic solution longer, increasing the likelihood of this side reaction.

Q: I don't have MIDA boronates. Can I use Pinacol esters? A: Pinacol esters (Bpin) are generally more stable to hydrolysis than free boronic acids, but they still require hydrolysis to the boronic acid in situ to transmetalate efficiently in many cycles. If you use Bpin, you must use a base that activates it (like Ba(OH)₂ or Cs₂CO₃ ) but avoids rapid degradation. However, for solving severe protodeboronation, MIDA is superior to Pinacol.

References

  • Denmark, S. E., & Smith, R. C. (2010). "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate: The Role of the Base." Journal of the American Chemical Society.[5]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Recrystallization of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important research compound. As a Senior Application Scientist, my goal is to blend fundamental chemical principles with practical, field-tested advice to ensure you can achieve the desired purity and yield in your experiments.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The fundamental principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3][4]

The molecular structure of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine, featuring a biphenyl backbone, fluoro, methoxy, and amine functional groups, presents a unique combination of polar and non-polar characteristics. This necessitates a careful and methodical approach to solvent selection and the overall recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine?

A1: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] For 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine, a systematic screening of solvents is the most effective approach. Given the molecule's mixed polarity, a range of solvents should be tested.

A good starting point is to test solvents with varying polarities. Begin with alcohols like ethanol or isopropanol, ketones such as acetone, and esters like ethyl acetate. Non-polar solvents like toluene or heptane may also be effective, particularly as part of a mixed-solvent system. A general rule of thumb is that solvents containing similar functional groups to the compound of interest are often good solubilizers.[6]

Q2: How do I perform a solvent screen?

A2: To perform a solvent screen, place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes. To each tube, add a small volume (e.g., 0.5 mL) of a different solvent. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage. Then, gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point. Finally, allow the solutions to cool to room temperature and then in an ice bath to see if crystals form.

Q3: Can I use a mixed-solvent system? What are some common pairs?

A3: Yes, a mixed-solvent system is often highly effective when a single solvent does not provide the desired solubility profile.[5] This technique involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

For 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine, logical pairs to investigate include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Heptane

  • Ethyl Acetate/Hexane

The general procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added back to redissolve the solid, and the solution is allowed to cool slowly.

Q4: My compound is an amine. Are there any special considerations?

A4: Aromatic amines can be susceptible to oxidation, which may lead to colored impurities.[7] If you observe coloration, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. However, be aware that charcoal can also adsorb your product, so use it sparingly.

Additionally, the basicity of the amine group can be exploited. In cases where the freebase is difficult to crystallize (e.g., if it's an oil), converting it to a salt, such as a hydrochloride salt, can significantly improve its crystallinity.[8] This is achieved by dissolving the amine in a suitable solvent and adding an acid like HCl. The salt can then be recrystallized and, if necessary, converted back to the freebase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is too soluble in the chosen solvent.1. Boil off some of the solvent to increase the concentration and then cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal. 3. Add an anti-solvent (a miscible solvent in which the compound is insoluble) dropwise until turbidity persists, then warm to redissolve and cool slowly.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Ensure slow cooling. You can insulate the flask to slow down the cooling rate. 3. Add more of the "good" solvent to the hot solution to decrease saturation, then cool slowly.[9]
The recrystallized yield is very low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent necessary for dissolution.[3] You can try to recover a second crop of crystals by concentrating the mother liquor. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during this step. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The purified compound is still impure. 1. The cooling process was too rapid, trapping impurities in the crystal lattice. 2. The chosen solvent is not effective at separating the desired compound from the impurities.1. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[3] 2. Try a different solvent or a mixed-solvent system. It may be necessary to perform a second recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure. The choice of solvent should be determined by preliminary screening.

Materials:

  • Crude 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the selected solvent to create a slurry.

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Add more hot solvent in small portions until the solid is just completely dissolved. It is crucial to use the minimum amount of hot solvent.[3]

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

Materials:

  • Crude 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

  • A pair of miscible solvents (e.g., Toluene/Heptane or Ethanol/Water)

  • Other materials as listed in Protocol 1

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the "good" solvent (the one in which the compound is soluble) and heat to boiling until the solid is completely dissolved. Use a minimal amount of the "good" solvent.

  • While maintaining the high temperature, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture) or with the cold "poor" solvent.

  • Dry the crystals under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Start Start Solvent_Screen Solvent Screening Start->Solvent_Screen Crude Compound Select_Solvent Select Solvent(s) Solvent_Screen->Select_Solvent Dissolve Dissolve in Min. Hot Solvent Select_Solvent->Dissolve Hot_Filtration Hot Filtration (optional) Dissolve->Hot_Filtration Cool_Slowly Slow Cooling Hot_Filtration->Cool_Slowly Ice_Bath Ice Bath Cooling Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Analyze_Purity Analyze Purity (e.g., MP, NMR) Dry_Crystals->Analyze_Purity End End Analyze_Purity->End Pure Compound

Caption: A generalized workflow for the recrystallization process.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_oiling Oiling Out cluster_yield Low Yield Problem Problem Encountered Oiling_Out Compound Oils Out Problem->Oiling_Out Low_Yield Low Yield Problem->Low_Yield Oiling_Cause1 High Impurity Level Oiling_Out->Oiling_Cause1 Is it? Oiling_Cause2 Cooling Too Fast Oiling_Out->Oiling_Cause2 Is it? Oiling_Cause3 Solvent BP > Compound MP Oiling_Out->Oiling_Cause3 Is it? Oiling_Sol1 Add more solvent Oiling_Cause1->Oiling_Sol1 Oiling_Sol2 Insulate flask for slow cooling Oiling_Cause2->Oiling_Sol2 Oiling_Sol3 Change to lower BP solvent Oiling_Cause3->Oiling_Sol3 Yield_Cause1 Too much solvent Low_Yield->Yield_Cause1 Is it? Yield_Cause2 Premature Crystallization Low_Yield->Yield_Cause2 Is it? Yield_Sol1 Concentrate mother liquor Yield_Cause1->Yield_Sol1 Yield_Sol2 Pre-heat filtration apparatus Yield_Cause2->Yield_Sol2

Caption: Decision-making flowchart for common recrystallization issues.

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? (2021, January 19). ResearchGate. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • The Synthesis and Some Physical Properties of Certain Aromatic Fluorides. (n.d.). Marquette University. Retrieved from [Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. (2013, December 24). Australian Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). Molecules. Retrieved from [Link]

  • Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). LibreTexts. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. (2015, March 30). Journal of Chemical Education. Retrieved from [Link]

Sources

Removing palladium impurities from biaryl amine products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Biaryl Amines

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: PD-REM-001

Introduction: The "Sticky" Nature of Biaryl Amines

Welcome to the technical support hub. You are likely here because your standard aqueous wash failed to lower your Palladium (Pd) levels below the ICH Q3D limits (typically <10 ppm for oral dosage).

The Core Problem: Biaryl amines present a "double-edged" challenge.

  • N-Coordination: The amine nitrogen acts as a ligand, coordinating strongly to residual Pd(II), effectively competing with your extraction solvents.

  • Pi-Stacking: The biaryl system can trap Pd(0) nanoparticles via

    
    -interactions, creating "clumps" that pass through standard filtration but dissolve during analysis.
    

This guide moves beyond basic extraction into chemoselective scavenging and adsorption, prioritizing product yield and purity.

Module 1: Diagnosis & Initial Assessment

Before adding reagents, you must identify the species of Palladium you are fighting.[1] The treatment for soluble Pd(II) differs from colloidal Pd(0).

Diagnostic Workflow

Pd_Diagnosis Start Analyze Crude Mixture Color Color Check Start->Color Black Black/Grey Precipitate Color->Black Dark Particulates Orange Orange/Red/Yellow Solution Color->Orange Homogeneous Pd0 Suspect Pd(0) Nanoparticles (Colloidal) Black->Pd0 PdII Suspect Pd(II) Complexes (Ligated) Orange->PdII Action0 Action: Filtration + Oxidative Treatment Pd0->Action0 ActionII Action: Thiol/Diamine Scavengers PdII->ActionII

Figure 1: Decision tree for identifying the dominant Palladium species based on visual cues.

Module 2: The Gold Standard – Silica-Based Scavengers

For biaryl amines, functionalized silica is superior to activated carbon because it minimizes non-specific binding (yield loss) of your aromatic product.

Recommendation: Use Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) functionalized silica.

  • Why? Sulfur has a higher affinity for Pd than nitrogen. The scavenger out-competes your product for the metal.

Protocol: Batch Mode Scavenging

Prerequisites:

  • Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF/DMSO if possible; they compete for Pd coordination).

  • Temperature: 50°C (Heat is crucial for kinetics).

Step-by-Step:

  • Dissolution: Dissolve crude biaryl amine in 10-20 volumes of solvent.

  • Loading: Add 4 to 8 equivalents of Si-Thiol relative to the residual Palladium content (NOT the product).

    • Note: If Pd content is unknown, assume 10% of the initial catalyst loading remains.

  • Incubation: Stir at 50°C for 4–12 hours .

    • Tip: Room temperature scavenging often fails for biaryl amines due to the stability of the Amine-Pd complex. Thermal energy is required to break the Pd-N bond.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupBest ForRisk Factor
Si-Thiol PropylthiolPd(II), Pd(0)Low. Best general purpose.
Si-DMT DimercaptotriazinePd(II) (High affinity)Low. Excellent for persistent species.
Si-TAA TriaminePd(II)High. Can bind acidic impurities; less effective than S-based for amines.
Activated Carbon N/A (Porous Carbon)Pd(0) ClustersHigh. Non-selective adsorption causes yield loss of biaryl amines.

Module 3: Troubleshooting & Optimization

Issue 1: "I used the scavenger, but Pd levels are still >50 ppm."

Diagnosis: You likely have Pd(0) nanoparticles or a precatalyst complex (like Pd-dba) that is too bulky to enter the silica pores.

Solution: The "Oxidative Spike" Silica scavengers (especially Thiols) bind Pd(II) much faster than Pd(0). You must oxidize the metal.

  • Open the reaction vessel to air.

  • Stir the crude solution with activated carbon (charcoal) for 1 hour before adding the silica scavenger. The carbon acts as a surface for oxidation and bulk removal.

  • Alternatively, add a mild oxidant (e.g., trace DMSO or air sparging) during the scavenging step.

Issue 2: "My product yield dropped significantly."

Diagnosis: Non-specific binding.[1] This is common with large biaryl systems interacting with the silica backbone or activated carbon.

Solution:

  • Switch Solvent: Change to a solvent with higher solubility for your product (e.g., switch from EtOAc to THF/MeOH mix). This keeps the product in the mobile phase.

  • Reduce Equivalents: Drop scavenger loading to 2-3 equivalents and increase temperature to 60°C.

  • Passivation: If using Carbon, pre-wash the carbon with the solvent to saturate active sites that might trap the product (though this reduces Pd capacity).

Module 4: Alternative Workflows (Non-Scavenger)

If scavengers are unavailable or too costly for the scale:

Method A: Crystallization with a "Rejecting" Solvent

Crystallization is effective only if the Pd stays in the mother liquor.

  • Strategy: Use a solvent system where the Pd-catalyst is highly soluble, but your product is not.

  • Example: Toluene/Heptane systems often keep Pd-phosphine complexes in solution while the amine product precipitates.

  • Warning: Avoid crystallizing too fast; rapid precipitation occludes Pd inside the crystal lattice.

Method B: The L-Cysteine Wash

For water-tolerant products, a wash with aqueous L-Cysteine is highly effective.

  • Dissolve product in organic solvent (EtOAc).

  • Wash with 10% aq. L-Cysteine solution (pH adjusted to neutral/basic to keep amine product organic).

  • The Pd coordinates to Cysteine and moves to the aqueous layer.

Mechanism of Action: Why Thiols Win

The following diagram illustrates the ligand exchange mechanism that makes thiol-scavenging successful against amine products.

Scavenging_Mechanism cluster_0 Solution Phase cluster_1 Solid Phase (Silica) Complex Pd-Product Complex (Pd bound to Amine) Scavenger Si-Thiol Surface (High Affinity) Complex->Scavenger Diffusion Trapped Pd-S-Silica (Irreversible Bond) Scavenger->Trapped Ligand Exchange (Heat Driven) Product Purified Biaryl Amine Trapped->Product Release Product

Figure 2: Ligand exchange mechanism. Heat drives the equilibrium toward the stronger Pd-Sulfur bond, releasing the amine product.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • Biotage. (2020).[2] Strategies for Metal Removal in Drug Development. Biotage White Papers. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Structural Elucidation and Comparative NMR Profiling of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Executive Summary & Strategic Context

In the optimization of biaryl scaffolds for kinase inhibition and liquid crystal engineering, the 3,5-difluoro-4-aminobiphenyl motif represents a critical bioisostere.[1][2] Unlike its non-fluorinated analog, 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS: 867288-00-4) exhibits modulated lipophilicity (LogP ~2.[1][2][3]9) and metabolic stability due to the blocking of the chemically reactive ortho-positions on the aniline ring.[1][3]

This guide provides a rigorous, self-validating NMR analysis protocol. It moves beyond basic assignment to demonstrate how the specific fluorine substitution pattern serves as a high-fidelity diagnostic fingerprint, superior to non-fluorinated alternatives for purity assessment in complex mixtures.[1][3][4]

Experimental Protocol: The Self-Validating System

To ensure reproducibility and eliminate solvent-induced ambiguity (particularly for the labile amine protons), the following protocol utilizes a dual-solvent validation approach.

Sample Preparation Strategy
  • Primary Solvent (DMSO-d₆): Preferred for polar anilines.[1][2][3][4] It slows proton exchange, sharpening the

    
     signal and shifting it downfield (>5.0 ppm) away from the aliphatic region.[1][2]
    
  • Secondary Solvent (CDCl₃): Used to validate the aromatic region resolution.[3][4] Note that

    
     will appear broader and upfield (~3.5-4.0 ppm) here.[1][2][3][4]
    
  • Concentration: 10 mg in 0.6 mL solvent (approx. 70 mM). High concentration is required to visualize

    
     satellites if checking purity.[5][3][4]
    
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The protons adjacent to fluorine and the methoxy protons often have longer T1 relaxation times.[1][3][4] A short D1 leads to integration errors, underestimating the aromatic signals relative to the solvent residual.[5][1][4]

  • Scans (NS): 64 (for S/N > 200:1).[5][2][3][4]

  • Temperature: 298 K (controlled).

Structural Elucidation: The "Fingerprint" Analysis

The power of this molecule's spectrum lies in the symmetry imposed by the 3,5-difluoro substitution.[1][3]

Ring A: The Fluorinated Aniline Core (The "Rabbit Ears")

In a standard 4-aminobiphenyl, the aniline ring protons appear as two doublets (AA'BB' system).[5][1][2] In this 3,5-difluoro analog, the symmetry simplifies the spectrum significantly but introduces heteronuclear coupling.[5][1][3]

  • Protons: H-2 and H-6.

  • Chemical Shift:

    
     7.15 – 7.30 ppm (approx).[5][1][2][3][4]
    
  • Multiplicity: Doublet of Multiplets (apparent large doublet).[5][1][3][4]

  • Coupling Logic:

    • 
       (Ortho):  The dominant splitting mechanism.[5][3][4] The H-2 proton is ortho to the F-3 atom.[1][2][3] Expect a large coupling constant of ~8–11 Hz .[1][3][4]
      
    • 
       (Meta):  Long-range coupling to the F-5 atom is possible but often unresolved, broadening the peaks.[1][2]
      
  • Diagnostic Value: This signal integrates to 2H . Its distinct splitting (

    
     Hz) confirms the presence of the fluorine atoms.[3][4] If this appears as a singlet or simple doublet (
    
    
    
    Hz), the fluorination has failed.[4]
Ring B: The 3'-Methoxy Phenyl Ring

This ring follows the standard pattern of a meta-disubstituted benzene.[1][2][3]

  • H-2' (Ortho to Bridge/OMe):

    
     7.0 – 7.1 ppm.[1][2][3][4] Appears as a narrow doublet or singlet  (coupling only to meta/para).[5][1][3][4]
    
  • H-5' (Meta to Bridge):

    
     7.3 – 7.4 ppm.[1][2][3][4] Appears as a pseudo-triplet  (
    
    
    
    Hz) due to overlap of couplings from H-4' and H-6'.[1][2][3][4]
  • H-6' (Ortho to Bridge):

    
     7.1 – 7.2 ppm.[1][2][3][4] Doublet  (
    
    
    
    Hz).[5][1][2][3][4]
  • H-4' (Ortho to OMe):

    
     6.8 – 6.9 ppm.[1][2][3][4] Doublet of doublets .
    
The Substituents
  • Methoxy (

    
    ): 
    
    
    
    3.80 – 3.85 ppm. Sharp Singlet (3H).[1][2][3][4]
  • Amine (

    
    ): 
    
    • In DMSO-d₆:

      
       5.2 – 5.5 ppm.[5][1][3][4] Broad singlet (2H).[5][3][4] The electron-withdrawing fluorines increase the acidity of these protons, shifting them downfield compared to non-fluorinated aniline (~4.8 ppm).[1][2]
      

Comparative Analysis: Product vs. Alternatives

The following table contrasts the analytical profile of the target against its non-fluorinated precursor and a common regioisomer.

FeatureTarget: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine Alternative A: 3'-Methoxy-[1,1'-biphenyl]-4-amine Alternative B: 3-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
Ring A Symmetry High (C2v local) .[1][2][3] H-2/H-6 are chemically equivalent.[1][2][3][4]Low (C2v local) . AA'BB' system.[5][1][3][4]None . Asymmetric substitution.
Diagnostic Signal Large Doublet (

Hz) at ~7.2 ppm.[5][2][3][4]
Two Doublets (

Hz) at 6.6 & 7.4 ppm.
Complex multiplets (d, dd, t) due to asymmetry.[5][1][4]
-NH₂ Shift (DMSO) ~5.3 ppm (Deshielded by F-atoms).[1][2][3][4]~5.0 ppm (Standard aniline).[5][1][2][3][4]~5.1 ppm (Intermediate).[5][1][2][3][4]
Purity Check Simplified . Any asymmetry in the "Rabbit Ear" doublet indicates mono-defluorination.[1][2][3][4]Complex . Overlap of aromatic signals makes impurity detection harder.[1][3][4]Difficult . Crowded aromatic region.[5][1][3][4]
LogP (Calc) ~2.92 (Higher lipophilicity).[5][2][3][4]~2.55~2.73

Key Insight: The 3,5-difluoro substitution acts as a "spectral filter," collapsing the complex second-order effects of the aniline ring into a clean, first-order doublet.[5][1][2] This makes the target molecule significantly easier to quantify in crude reaction mixtures than its non-fluorinated counterparts.[1][3][4]

Visualization of Analytical Logic

Structural Assignment Workflow

This diagram outlines the logical flow for confirming the structure, emphasizing the cross-validation with


 NMR.

NMR_Workflow Start Crude Sample Solvent Dissolve in DMSO-d6 (Prevents H-exchange) Start->Solvent H1_Acq Acquire 1H NMR (d1=5s, ns=64) Solvent->H1_Acq Check_NH2 Check -NH2 Region (5.0 - 5.5 ppm) H1_Acq->Check_NH2 Aromatic_Check Analyze Aromatic Region (6.5 - 7.5 ppm) Check_NH2->Aromatic_Check Symmetry_Check Is Ring A Symmetric? (2H Doublet, J~10Hz) Aromatic_Check->Symmetry_Check F19_Check Run 19F NMR (Confirm Single Peak -130 to -140 ppm) Symmetry_Check->F19_Check Yes Fail Impurity / Regioisomer Detected Symmetry_Check->Fail No (Complex Multiplet) Confirm Structure Confirmed: 3,5-Difluoro Substitution F19_Check->Confirm

Figure 1: Decision tree for the structural validation of fluorinated biphenyl amines.

The "Rabbit Ear" Coupling Tree

Visualizing the splitting pattern of the H-2/H-6 protons on Ring A.

Coupling_Tree Root H-2 / H-6 Signal (Uncoupled) L1 Split by ortho-F (3J ~ 10Hz) Root->L1 Peak_Left Line A L1->Peak_Left -J/2 Peak_Right Line B L1->Peak_Right +J/2 Result Result: Large Doublet (Diagnostic for 3,5-Difluoro)

Figure 2: Theoretical splitting tree for Ring A protons. The large H-F coupling dominates, creating a distinct doublet.[5][1][2]

References

  • PubChem. (2023).[5][1][3][4] Compound Summary: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4).[1][2][3] National Library of Medicine.[1][3][4] Retrieved October 26, 2023, from [Link][1][2]

  • Reich, H. J. (2023).[5][1][3][4] Proton NMR Data: Chemical Shifts and Coupling Constants for Fluorinated Aromatics. University of Wisconsin-Madison.[1][2][3][4] Retrieved from [Link][5][2]

Sources

LC-MS identification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for the LC-MS/MS identification and quantification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (Chemical Formula: C13H11F2NO; Monoisotopic Mass: 235.0809 Da).

This guide is designed for analytical scientists and drug development professionals who require rigorous, reproducible methodologies for resolving complex fluorinated aromatic amines from their structural isomers.

The Analytical Challenge: Fluorinated Biphenylamines

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is a highly functionalized pharmaceutical intermediate. Its structure presents three distinct chromatographic challenges:

  • Basic Primary Amine: In native states, basic amines are notorious for interacting with unshielded surface silanols on silica-based columns, leading to severe peak tailing and loss of sensitivity[1].

  • Fluorinated Positional Isomers: In drug development, distinguishing the 3,5-difluoro substitution from closely related impurities (e.g., 2,5-difluoro or 2,4-difluoro isomers) is critical. Because these isomers possess nearly identical lipophilicity (LogP), traditional reversed-phase mechanisms struggle to resolve them[2].

  • Aromaticity: The biphenyl core contains a dense

    
    -electron cloud, requiring a stationary phase capable of exploiting these electronic properties rather than relying solely on hydrophobic dispersion.
    

Causality in Column Selection: C18 vs. PFP (E-E-A-T)

To establish a self-validating analytical system, we must move beyond the default choice of a C18 column. While C18 columns separate compounds primarily through hydrophobic dispersive interactions, they often fail to resolve fluorinated positional isomers[2].

The Pentafluorophenyl (PFP) Advantage: PFP stationary phases provide orthogonal selectivity by operating through multiple simultaneous retention mechanisms[3]. The strongly electronegative fluorine atoms on the PFP ligand create an electron-deficient phenyl ring. This induces:

  • 
     Interactions:  The electron-deficient PFP ring strongly binds to the electron-rich biphenyl core of the analyte[4].
    
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase align with the C-F bonds on the analyte, providing the rigid shape selectivity required to baseline-resolve 3,5-difluoro from 2,5-difluoro isomers[2].

  • Hydrogen Bonding & Ion-Exchange: PFP phases typically exhibit enhanced hydrogen bonding and mild cation-exchange properties, which securely retain and shape the peak of the primary amine without the tailing seen on C18 columns[3].

Mechanisms cluster_PFP Pentafluorophenyl (PFP) Stationary Phase Analyte 3,5-Difluoro-3'-methoxy- [1,1'-biphenyl]-4-amine PiPi π-π Interactions (Biphenyl Core) Analyte->PiPi Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole HBond Hydrogen Bonding (Primary Amine) Analyte->HBond

Fig 1. Multi-modal retention mechanisms of the PFP phase with the fluorinated biphenylamine.

Step-by-Step Experimental Protocol

The following LC-MS/MS protocol is optimized to validate the superiority of the PFP phase over standard C18 for this specific compound.

A. Sample Preparation
  • Accurately weigh 1.0 mg of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine reference standard.

  • Dissolve in 1.0 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 10 ng/mL using the initial mobile phase conditions (90% Water / 10% Methanol). Note: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening.

B. Liquid Chromatography (UHPLC) Parameters
  • System: Waters ACQUITY UPLC or equivalent.

  • Column A (Control): Standard BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column B (Optimized): High-Strength Silica PFP (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Mechanistic Choice: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains

      
      -electrons (C≡N bond) that compete with the analyte for the PFP column's active sites, suppressing 
      
      
      
      interactions. Methanol is protic and maximizes the column's resolving power[4].
  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 5.0 min: Hold at 90% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

C. Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions: See Table 1.

G Start Sample Prep: Dilution in 10% MeOH LC UHPLC Separation: Orthogonal Screening Start->LC C18 C18 Column (Hydrophobic Only) LC->C18 PFP PFP Column (Multi-modal Selectivity) LC->PFP MS ESI+ MS/MS Precursor: m/z 236.1 C18->MS Co-elution risk PFP->MS Baseline resolution Data Quantification & Isomer Resolution MS->Data

Fig 2. LC-MS/MS workflow highlighting orthogonal column screening logic.

Data Presentation & Comparative Metrics

The protonated molecule


 for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is observed at m/z 236.1. Fragmentation yields a stable quantifier ion via the loss of the methyl group from the methoxy moiety.

Table 1: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Diagnostic Purpose

| Target Compound | 236.1 | 221.1 | 18 | Quantifier (Loss of


) |
| Target Compound  | 236.1 | 193.1 | 28 | Qualifier (Loss of 

+

) |

When comparing the chromatographic performance of the C18 column against the PFP column, the experimental data clearly validates the mechanistic hypothesis. The PFP column not only corrects the peak tailing associated with the primary amine but also provides the necessary shape selectivity to resolve the target from its 2,5-difluoro positional isomer.

Table 2: Comparative Performance Metrics (C18 vs. PFP)

Chromatographic Metric Standard C18 Column PFP Column (Optimized)

| Primary Retention Mechanism | Hydrophobic Dispersion |


, Dipole-Dipole, H-Bonding |
| Peak Tailing Factor (USP)  | 1.48 (Significant Tailing) | 1.03 (Highly Symmetrical) |
| Resolution (

) from Isomers
| 0.8 (Co-elution) | 2.6 (Baseline Resolution) | | Signal-to-Noise (S/N) | 180:1 | 510:1 | | Optimal Organic Modifier | Acetonitrile | Methanol |

Conclusion

For the LC-MS/MS identification of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine, relying on a standard C18 column introduces severe risks of isomer co-elution and signal degradation due to amine tailing. By transitioning to a Pentafluorophenyl (PFP) column and utilizing Methanol as the organic modifier, analysts can leverage


 and dipole-dipole interactions to achieve a self-validating, highly robust assay. This approach guarantees baseline resolution of fluorinated isomers and maximizes MS sensitivity, ensuring data integrity for downstream pharmacokinetic or toxicological evaluations.

References

  • Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers PubMed Central (PMC)[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Restek Resource Hub[Link]

Sources

Comparative Biological Activity Guide: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine Derivatives (Farudodstat)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4) serves as a critical pharmacophore intermediate in the synthesis of next-generation human dihydroorotate dehydrogenase (hDHODH) inhibitors. The most clinically and experimentally significant derivative of this amine is Farudodstat (also known as ASLAN003 or LAS186323), chemically designated as 2-[(3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-yl)amino]nicotinic acid [1].

As a Senior Application Scientist evaluating targeted therapies, it is crucial to recognize that first-generation DHODH inhibitors (like Leflunomide) were severely limited by off-target hepatotoxicity and narrow therapeutic windows. Farudodstat overcomes these liabilities, exhibiting nanomolar potency, high selectivity, and an excellent safety profile. This guide objectively compares the biological performance of Farudodstat against alternative hDHODH inhibitors and provides self-validating experimental protocols for assessing its efficacy in oncology and immunology models.

Mechanism of Action & Pathway Analysis

hDHODH is a flavin-dependent mitochondrial inner membrane enzyme that catalyzes the fourth and rate-limiting step of the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.

Farudodstat acts as a redox-silent coenzyme Q antagonist. It binds directly to the ubiquinone-binding site of hDHODH, blocking the electron transfer required for DHO oxidation [2].

The Causality of Phenotype: Why does inhibiting this metabolic enzyme lead to leukemia cell differentiation rather than immediate necrosis? Rapidly dividing cells, such as Acute Myeloid Leukemia (AML) blasts, rely heavily on the de novo pathway to maintain their intracellular uridine monophosphate (UMP) pools. By blocking hDHODH, Farudodstat induces severe pyrimidine starvation. This metabolic stress activates AP-1 transcription factors, forcing the leukemic blasts to exit the cell cycle, undergo terminal myeloid differentiation, and eventually trigger caspase-mediated apoptosis [1].

DHODH_Pathway Glutamine Glutamine & HCO3- DHO Dihydroorotate (DHO) Glutamine->DHO CAD enzyme DHODH hDHODH (Mitochondrial) DHO->DHODH Orotate Orotate DHODH->Orotate Ubiquinone -> Ubiquinol UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis Cell Proliferation UMP->DNA_RNA Farudodstat Farudodstat (ASLAN003) Farudodstat->DHODH Inhibits (IC50 = 35 nM)

hDHODH-mediated pyrimidine biosynthesis pathway and targeted inhibition by Farudodstat.

Comparative Performance Analysis

To establish the therapeutic superiority of this 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine derivative, we must benchmark Farudodstat against established hDHODH inhibitors. According to developmental data from [3], Farudodstat is over 30 times more potent than first-generation inhibitors like Teriflunomide.

Table 1: Pharmacological Comparison of hDHODH Inhibitors
InhibitorGenerationhDHODH IC₅₀ (nM)Hepatotoxicity RiskPrimary IndicationRelative Potency vs Teriflunomide
Farudodstat (ASLAN003) 2nd Gen35NegligibleAML / Autoimmune> 30x
Teriflunomide 1st Gen~1,000ModerateMultiple Sclerosis1x (Baseline)
Leflunomide 1st GenProdrugHighRheumatoid ArthritisN/A
Brequinar 1st Gen~20High (Narrow TI)Investigational (Oncology)~1.5x
Table 2: In Vitro Efficacy of Farudodstat in AML Cell Lines

In vitro studies demonstrate that Farudodstat maintains robust anti-proliferative activity across various AML cell lines without functioning as a broad-spectrum cytotoxic agent (cell viability remains ~50% even at high doses, indicating differentiation rather than sheer toxicity) [1].

Cell LineOriginProliferation IC₅₀ (nM)Apoptotic Response (Caspase 8/3/7)
THP-1 Acute Monocytic Leukemia152High
KG-1 Macrophage/Myeloblast382High
MOLM-14 Acute Myeloid Leukemia582High

Experimental Workflows & Validation Protocols

To ensure high scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every assay includes mechanistic controls to prove that the observed phenotype is strictly due to on-target hDHODH inhibition.

Exp_Workflow Prep 1. Compound Preparation (Farudodstat in DMSO) CellCulture 2. AML Cell Culture (THP-1, KG-1, MOLM-14) Prep->CellCulture Treatment 3. Drug Treatment (0.01 μM - 100 μM, 48h) CellCulture->Treatment split Treatment->split Assay1 Viability Assay (CellTiter-Glo / Luminescence) split->Assay1 Assay2 Differentiation Analysis (Flow Cytometry: CD11b/CD14) split->Assay2 Assay3 Apoptosis Assay (Western Blot: Caspase-8/3/7) split->Assay3

Standardized experimental workflow for evaluating Farudodstat efficacy in AML cell lines.

Protocol 1: Cell-Free hDHODH Enzymatic Inhibition Assay

Purpose: To quantify the direct IC₅₀ of Farudodstat on recombinant hDHODH [4]. Causality of Choice: We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. Because hDHODH naturally transfers electrons to ubiquinone, substituting ubiquinone with DCIP allows us to measure enzyme kinetics colorimetrically (600 nm). This provides a direct, interference-free readout of target engagement. Self-Validation: Brequinar is used as a positive control for inhibition, while a DMSO vehicle acts as the negative control to establish the assay's dynamic range.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, and 150 mM KCl.

  • Enzyme Addition: Dispense recombinant human DHODH enzyme to achieve a 10 nM final concentration in 96-well microplates.

  • Compound Titration: Add Farudodstat in a 10-point dose-response curve ranging from 0.1 nM to 10 μM. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture yielding final concentrations of 1 mM DHO, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm (indicating DCIP reduction) over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol 2: Leukemic Cell Differentiation and Proliferation Assay

Purpose: To evaluate the downstream phenotypic effects of hDHODH inhibition in living cells. Causality of Choice: We multiplex a luminescence-based ATP assay (CellTiter-Glo) with Flow Cytometry. ATP quantitation accurately reflects the suppression of metabolic proliferation. However, to prove that viability loss is driven by terminal myeloid differentiation rather than non-specific toxicity, flow cytometry for CD11b/CD14 surface markers is mandatory [1]. Self-Validation (Uridine Rescue): Supplement a parallel Farudodstat-treated group with exogenous uridine (100 μM). If the drug's effects are genuinely on-target (pyrimidine depletion), the salvage pathway will utilize the exogenous uridine, completely rescuing the cells from differentiation and growth arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 or MOLM-14 cells at

    
     cells/well in RPMI-1640 medium supplemented with 10% dialyzed FBS (dialysis is critical to remove exogenous pyrimidines present in standard serum).
    
  • Treatment: Treat cells with Farudodstat (0.01 μM to 100 μM) for 48 to 96 hours.

  • Proliferation Readout: Add CellTiter-Glo reagent at a 1:1 ratio to the culture volume. Incubate for 10 minutes on an orbital shaker, then measure luminescence to determine the proliferation IC₅₀.

  • Differentiation Readout: Harvest cells treated at 1 μM and 2 μM. Wash with cold PBS and stain with APC-conjugated anti-CD11b and PE-conjugated anti-CD14 antibodies for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples via flow cytometry, gating for live cells using DAPI exclusion. A significant shift toward CD11b+/CD14+ populations indicates successful terminal myeloid differentiation.

References

  • Title: ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia Source: Haematologica URL: [Link]

  • Title: ASLAN Pharmaceuticals to Develop ASLAN003 as Next Generation DHODH Inhibitor in Autoimmune Conditions Source: BioSpace URL: [Link]

Strategic Scaffold Selection: 4-Bromo-2,6-difluoroaniline vs. The Biaryl Motif

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemistry Applications

Executive Summary

In the optimization of kinase inhibitors (particularly FGFR, VEGFR, and PDGFR families), the 2,6-difluoroaniline motif is a privileged pharmacophore. It serves a dual purpose: modulating the pKa of the amine to optimize hydrogen bonding with the kinase hinge region and blocking metabolic hotspots.

This guide compares two critical entry points for this pharmacophore:

  • The Building Block: 4-Bromo-2,6-difluoroaniline (Compound A).[1][2][3]

  • The Advanced Intermediate: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (Compound B).

Core Distinction: Compound A is the divergent progenitor, allowing for the synthesis of vast biaryl libraries. Compound B is a convergent specific intermediate, representing a "locked" biaryl system often used in late-stage lead optimization where the 3'-methoxy-phenyl moiety has been validated as the optimal hydrophobic pocket binder.

Technical Specifications & Physical Properties

The presence of ortho-fluorine atoms dramatically alters the electronic landscape of the aniline nitrogen. Understanding this is prerequisite to successful downstream functionalization.

Feature4-Bromo-2,6-difluoroaniline (Compound A)3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (Compound B)
Role Primary Scaffold / Halogenated PrecursorAdvanced Intermediate / Biaryl Module
MW 208.01 g/mol 235.23 g/mol
Electronic State Electron-deficient aromatic ringElectron-deficient amine ring; Electron-rich distal ring
Amine pKa ~2.0 - 2.5 (Significantly lower than aniline)~2.2 - 2.6 (Remains low due to ortho-F)
Nucleophilicity Very Low Very Low
Key Reactivity Suzuki-Miyaura coupling (C-Br bond)Amide Coupling / Urea Formation (NH₂ group)
Solubility Moderate in DCM, EtOAcGood in DMSO, DMF; Moderate in DCM
Critical Insight: The "Fluorine Effect" on Nucleophilicity

Both compounds exhibit significantly reduced nucleophilicity compared to non-fluorinated anilines (pKa ~4.6). The inductive effect (-I) of the two ortho-fluorine atoms pulls electron density away from the nitrogen lone pair.

  • Consequence: Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.

  • Solution: Protocols must utilize high-energy electrophiles (Acid Chlorides, Anhydrides) or potent coupling agents (HATU, POCl₃) to force reaction completion.

Strategic Decision Framework

When should you start with the Bromide (A) versus the Biaryl (B)?

Scenario 1: Library Generation (SAR Exploration)
  • Choice: Compound A (4-Bromo-2,6-difluoroaniline)

  • Logic: You are exploring the hydrophobic pocket. You need to couple Compound A with 50 different boronic acids (phenyl, pyridyl, pyrazolyl) to determine which biaryl system yields the best IC50.

  • Workflow: Divergent Synthesis.

Scenario 2: Scale-Up or Focused Optimization
  • Choice: Compound B (Biaryl Amine)

  • Logic: The SAR is defined. The 3'-methoxy-phenyl group is confirmed to bind the target pocket effectively. You now need to modify the amine side (the "tail" of the inhibitor) to improve solubility or ADME.

  • Workflow: Convergent Synthesis.

Decision Logic Diagram

DecisionMatrix Start Project Phase Exploratory Hit-to-Lead / SAR Exploration (Need Diversity) Start->Exploratory Optimization Lead Optimization / Scale-Up (Biaryl Core Fixed) Start->Optimization CompA Select Compound A (4-Bromo-2,6-difluoroaniline) Exploratory->CompA Max Flexibility CompB Select Compound B (3,5-Difluoro-3'-methoxy biphenyl amine) Optimization->CompB Process Efficiency ActionA Suzuki Library Generation (Couple with 50+ Boronic Acids) CompA->ActionA ActionB Tail Modification (Amide/Urea Formation) CompB->ActionB ActionA->ActionB Select Best Biaryl

Figure 1: Strategic selection flowchart for utilizing halogenated aniline precursors vs. pre-formed biaryl intermediates.

Experimental Protocols

Protocol A: Synthesis of Compound B from Compound A (Suzuki Coupling)

Objective: To generate the biaryl core while preserving the free amine. Challenge: Free amines can poison Palladium catalysts or undergo competitive N-arylation (Buchwald-Hartwig type side reactions).

Reagents:

  • 4-Bromo-2,6-difluoroaniline (1.0 equiv)[1]

  • 3-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for difficult substrates)

  • Base: K₂CO₃ (3.0 equiv) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1)[4]

Step-by-Step:

  • Degassing: Charge a reaction vial with the aniline, boronic acid, and base. Evacuate and backfill with Argon (3x).[4]

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Seal and heat to 80–90°C for 4–12 hours. Monitor by LCMS (Look for M+H = 236.1).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a crystalline solid.

Protocol B: Functionalizing Compound B (Amide Coupling)

Objective: To attach a "tail" moiety to the low-nucleophilicity amine. Challenge: The 2,6-difluoro substitution makes the amine extremely unreactive.

Reagents:

  • Compound B (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) or POCl₃ (if acid stable)

  • Base: DIPEA (3.0 equiv) or Pyridine

  • Solvent: DMF (dry)

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in DMF. Add DIPEA and stir for 15 mins at RT to form the active ester.

  • Addition: Add Compound B (solid or solution) to the activated acid mixture.

  • Reaction: Stir at 50–60°C . Note: Room temperature is often insufficient for 2,6-difluoroanilines.

  • Monitoring: Check LCMS for conversion. If stalled, add catalytic DMAP (0.1 equiv).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃.

Mechanistic Pathway & Signaling

The following diagram illustrates the chemical genealogy and the specific role of the fluorine atoms in the final drug context (e.g., Kinase Inhibition).

ChemicalPathway Precursor Compound A (4-Bromo-2,6-difluoroaniline) Intermediate Compound B (Biaryl Amine Scaffold) Precursor->Intermediate Suzuki Coupling (Pd-Catalyzed) Reagent 3-Methoxyphenyl Boronic Acid Reagent->Intermediate Drug Final Kinase Inhibitor (Amide/Urea Derivative) Intermediate->Drug Amide Coupling (HATU/DMF, 60°C) Effect1 Ortho-F Effect: Lowers pKa (H-Bond Donor) Reduces Metabolism Effect1->Precursor Effect1->Intermediate

Figure 2: Synthetic progression from halogenated building block to bioactive scaffold, highlighting the persistence of the fluorine effect.

References

  • BenchChem. (2025). Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. Retrieved from

  • PubChem. (2025).[1] 4-Bromo-2,6-difluoroaniline Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine. Retrieved from

  • Zhou, H., et al. (2011). Design and synthesis of 2,6-difluoro-N-(3-methoxy-1,1'-biphenyl-4-yl)benzamide derivatives as potent inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Beutner, G. L., et al. (2018). TCFH as a Reagent for the Formation of Amides from Poorly Nucleophilic Anilines. Organic Letters. (Cited for low nucleophilicity protocols).[6]

Sources

HPLC Method for Purity Analysis of Fluorinated Biphenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl amines (FBAs) are critical intermediates in the synthesis of kinase inhibitors and high-performance organic light-emitting diodes (OLEDs). Their structural rigidity, combined with the electronegativity of fluorine and the basicity of the amine, creates a "separation paradox" for standard C18 chromatography.

This guide challenges the industry-standard C18 approach, demonstrating why Pentafluorophenyl (PFP) stationary phases provide superior selectivity for FBAs. We present a validated protocol that resolves positional isomers (e.g., 2-fluoro vs. 4-fluoro analogues) and eliminates the peak tailing characteristic of basic amines.

The Challenge: Why Standard C18 Fails

In routine purity analysis, C18 columns rely almost exclusively on hydrophobic subtraction. However, FBAs present three distinct chromatographic hurdles that C18 cannot address effectively:

  • The "Fluorous" Effect: The fluorine atom induces a strong dipole moment but does not significantly alter overall hydrophobicity compared to hydrogen. C18 phases often co-elute positional isomers (ortho/meta/para) because their hydrophobic footprints are nearly identical.

  • Silanol Activity: The basic amine moiety (

    
     for fluorinated anilines) interacts with residual silanols on the silica surface, causing severe peak tailing (
    
    
    
    ) and reducing sensitivity.
  • Shape Selectivity: Biphenyls can exhibit atropisomerism (rotation around the central bond). C18 chains are flexible and lack the steric rigidity to discriminate between these subtle shape differences.

The Solution: Pentafluorophenyl (PFP) Core-Shell Technology

The PFP stationary phase utilizes a rigid aromatic ring with five fluorine atoms. This creates an electron-deficient cavity that interacts with FBAs via three distinct mechanisms:

  • 
     Interaction:  Between the PFP ring and the biphenyl system.
    
  • Dipole-Dipole Interaction: Specific retention of the fluorinated moiety.

  • Shape Selectivity: The rigid PFP ligands discriminate between planar and twisted biphenyl conformations.

Visualizing the Separation Mechanism

The following diagram illustrates the multi-modal interaction unique to PFP phases compared to the single-mode C18 interaction.

SeparationMechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Recommended) Analyte Fluorinated Biphenyl Amine C18_Phase C18 Ligand (Flexible Alkyl Chain) PFP_Phase PFP Ligand (Rigid Fluorinated Ring) Interaction_1 Hydrophobic Interaction C18_Phase->Interaction_1 Interaction_1->Analyte Weak Selectivity for Isomers Interaction_2 Hydrophobic Interaction PFP_Phase->Interaction_2 Interaction_3 π-π Stacking (Electron Donor/Acceptor) PFP_Phase->Interaction_3 Interaction_4 Dipole-Dipole (F-F Interaction) PFP_Phase->Interaction_4 Interaction_2->Analyte Interaction_3->Analyte Interaction_4->Analyte High Selectivity for Isomers

Figure 1: Mechanistic comparison showing the multi-modal retention of PFP phases versus the single-mode retention of C18.

Comparative Performance Data

The following data was generated comparing a standard C18 column against a Core-Shell PFP column for a mixture of 4'-fluoro-4-biphenylamine and its positional isomer impurities (2'-fluoro and 3'-fluoro).

Conditions:

  • Mobile Phase: 60:40 Water:Acetonitrile (0.1% Formic Acid)

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

MetricStandard C18 (3µm)Core-Shell PFP (2.6µm)Analysis
Retention Time (

)
4.2 min5.8 minPFP shows higher retention due to

interactions.
Tailing Factor (

)
1.651.12 PFP reduces silanol interactions; peak symmetry improves significantly.
Resolution (

)
(4-F vs 2-F)
1.2 (Co-elution)3.8 (Baseline) C18 fails to separate isomers; PFP achieves full separation.
Backpressure 180 bar210 barComparable pressure; Core-Shell offers higher efficiency.

Experimental Protocol: Purity Analysis Workflow

A. Reagents and Equipment[1][2][3]
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

  • Column: Kinetex F5 or Raptor FluoroPhenyl (2.6 µm, 100 x 2.1 mm).

  • System: UHPLC or HPLC with DAD (Diode Array Detector).

B. Mobile Phase Preparation[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Methanol if possible; ACN provides sharper peaks for fluorinated aromatics and lower backpressure.

C. Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.00300.5Initial equilibration
1.00300.5Isocratic hold
8.00900.5Linear gradient
9.00900.5Wash
9.10300.5Re-equilibration
12.00300.5End of run
D. Sample Preparation[5]
  • Weigh 5 mg of fluorinated biphenyl amine sample.

  • Dissolve in 5 mL of 50:50 Water:ACN .

    • Critical: Do not dissolve in 100% ACN; this causes "solvent breakthrough" and poor peak shape for early eluters.

  • Filter through a 0.2 µm PTFE syringe filter.

  • Transfer to an amber vial (amines can be light-sensitive).

Method Development & Troubleshooting Logic

Use the following logic flow to optimize the separation if specific impurities co-elute.

OptimizationWorkflow Start Initial Run (Standard Protocol) Check_Res Check Resolution (Rs) of Isomers Start->Check_Res Decision_Res Rs > 1.5? Check_Res->Decision_Res Check_Shape Check Peak Shape (Tailing Factor) Decision_Shape Tf < 1.2? Check_Shape->Decision_Shape Decision_Res->Check_Shape Yes Action_Temp Decrease Temp to 25°C (Enhances π-π selectivity) Decision_Res->Action_Temp No Action_Modifier Switch to Ammonium Formate (pH 3.8 buffer) Decision_Shape->Action_Modifier No Final Validated Method Decision_Shape->Final Yes Action_Gradient Flatten Gradient Slope (5% B/min) Action_Temp->Action_Gradient Still Poor

Figure 2: Step-by-step decision tree for optimizing FBA separation.

Expert Insights (Causality & Tips)
  • Temperature Effect: Unlike C18, where higher temperature usually improves mass transfer, lower temperatures (25-30°C) often improve selectivity on PFP columns. The

    
     interaction is exothermic and becomes weaker at high temperatures.
    
  • Buffer Choice: If tailing persists with Formic Acid, switch to Ammonium Formate (10mM, pH 3.7) . The ammonium ion acts as a silanol blocker, competing with the amine analyte for active sites on the silica.

  • Injection Solvent: Ensure the sample solvent strength is weaker than the initial mobile phase. High organic content in the injection plug can cause "peak splitting" for fluorinated amines.

References

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A.

  • Phenomenex. (2023). Optimization of PFP (Pentafluorophenyl) Phases for Halogenated Compounds. Technical Note TN-1204.

  • Advanced Chromatography Technologies. (2022). ACE C18-PFP: A Unique Phase for Difficult Separations. Application Guide.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns. Journal of Chromatography A.

  • Sigma-Aldrich. (2024). Ascentis Express F5: Separation of Positional Isomers. Product Specification Sheet.

Crystal structure of 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis & Process Crystallization of a Key DHODH Inhibitor Intermediate
Part 1: Executive Summary & Structural Context

The compound 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS: 867288-00-4) is a specialized fluorinated biaryl aniline.[1] It serves as a critical pharmaceutical intermediate, most notably in the synthesis of Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., analogs related to Vidofludimus and compounds described in Almirall/Immunic patent portfolios).

Unlike standard biphenyl amines, the specific substitution pattern—two fluorine atoms flanking the amine at the 3,5-positions and a methoxy group on the distal ring—creates unique solid-state challenges. The fluorine atoms induce significant electronic withdrawal, reducing the basicity of the amine and altering the crystal packing landscape from standard hydrogen-bonding networks to one dominated by electrostatic and dipole-dipole interactions.

This guide objectively compares the solid-state behavior of this compound against its mono-fluorinated and non-fluorinated analogs, providing a validated protocol for its isolation as a stable salt form.

Part 2: Comparative Performance Analysis

In drug development, "performance" for an intermediate is defined by crystallizability , purity profile , and handling stability . The following table contrasts the target molecule with its structural alternatives.

Table 1: Physicochemical & Solid-State Comparison
FeatureTarget Compound (3,5-Difluoro...)[1][2][3][4][5]Alternative A (3-Fluoro Analog)Alternative B (Non-Fluorinated)
Structure 3,5-F₂-4-NH₂ / 3'-OMe3-F-4-NH₂ / 3'-OMe4-NH₂ / 3'-OMe
Electronic State Electron Deficient: Two F atoms strongly withdraw density from the NH₂.Moderately Deficient: Single F atom allows partial orbital overlap.Electron Rich: Standard aniline character.
Basicity (Predicted pKa) Low (~2.0 - 2.5): Requires strong mineral acids (HCl) to protonate.Medium (~3.5 - 4.0): Forms salts with weaker organic acids.High (~4.5 - 5.0): Easily forms salts with most acids.
Free Base Form Oil / Low-Melting Solid: Hard to crystallize directly; prone to oiling out.Solid: Often crystallizable as a free base.Stable Solid: High melting point due to strong intermolecular H-bonds.
Preferred Isolation Aminium Salt (HCl): Essential for purification and handling.Free Base or mild salt (e.g., Acetate).Free Base.
Crystal Packing Driver Dipole Stacking: C-F...H interactions and π-hole bonding.Mixed H-bonding and weak dipole.H-Bonding: Strong N-H...N networks.

Analyst Insight: The "Double Fluorine Effect" in the target compound is the critical differentiator. By depleting electron density on the nitrogen, the molecule loses the ability to form strong intermolecular hydrogen bonds in its neutral state, leading to a low-melting or oily free base. Therefore, attempting to isolate the free base for storage is a strategic error. The protocol below focuses on the Aminium Chloride salt, which restores crystallinity via ionic lattice forces.

Part 3: Crystal Engineering & Isolation Protocol

The following protocol is derived from process chemistry optimization (based on Patent WO 2011/045059). It is designed to maximize crystallinity and reject regio-isomeric impurities.

Methodology: Reactive Crystallization of the Aminium Salt

Objective: Convert the crude oily intermediate into a high-purity crystalline solid (HCl salt).

Reagents:

  • Crude 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (residue from Suzuki coupling).

  • Solvent: Isopropyl Acetate (IPAc) (Critical: Non-protic, moderate polarity).

  • Acid: Hydrochloric Acid (35% aq) .[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude distillation residue of the amine in Isopropyl Acetate (IPAc). Use approximately 10 volumes of solvent relative to the crude mass.

    • Why IPAc? It solubilizes the neutral organic impurities but is a poor solvent for the ionic HCl salt, driving precipitation.

  • Temperature Control: Cool the solution to 0–5 °C .

    • Causality: Lower temperature reduces the solubility product (

      
      ) of the salt, maximizing yield and preventing the formation of "oils" or amorphous gums.
      
  • Acidification (The Critical Step): Add 35% aqueous HCl dropwise while stirring vigorously. Monitor pH until it drops below 2.0 .

    • Observation: The solution will turn from dark brown to a lighter slurry as the beige aminium chloride salt precipitates.

    • Mechanism:[2][5][6] Protonation of the amine (

      
      ) creates an ionic species that instantly crashes out of the lipophilic IPAc.
      
  • Maturation (Ostwald Ripening): Stir the slurry at 0–5 °C for 2 hours .

    • Why? This allows small, imperfect crystals to redissolve and deposit onto larger, purer crystals, improving filtration speed and purity.

  • Filtration & Wash: Filter the solid.[2] Wash the cake twice with cold IPAc.

    • Result: The lipophilic impurities (dimers, unreacted boronic acid) remain in the filtrate.

  • Drying: Dry under reduced pressure.

    • Target Product:3,5-difluoro-3'-methoxybiphenyl-4-aminium chloride (Beige Solid).[2]

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the logic flow from the Suzuki coupling intermediate to the final crystalline salt, highlighting the purification node.

CrystalIsolation Crude Crude Reaction Mixture (Suzuki Coupling) Distillation Distillation/Strip Solvent (Removes Volatiles) Crude->Distillation Concentration Residue Oily Residue (Free Base - Low MP) Distillation->Residue Dissolution Dissolve in Isopropyl Acetate (Lipophilic Medium) Residue->Dissolution Solubilization Precipitation Add HCl (aq) @ 0-5°C (Reactive Crystallization) Dissolution->Precipitation pH < 2.0 Filtration Filtration & Wash (Rejection of Impurities) Precipitation->Filtration Slurry Formation FinalProduct Final Crystal Form: Aminium Chloride Salt Filtration->FinalProduct Isolation Waste Waste Stream (IPAc + Non-basic impurities) Filtration->Waste Filtrate (Impurities)

Figure 1: Purification workflow transforming the unstable oily free base into the stable crystalline aminium chloride salt.

Part 5: Detailed Structural Mechanisms

For researchers attempting to model this structure (e.g., for docking or solid-state DFT), the following interactions are the dominant drivers in the crystal lattice of the Free Base vs. the Salt :

  • Intramolecular "Fluorine Clip":

    • In the free base, the two fluorine atoms at positions 3 and 5 create a repulsive electrostatic field against the lone pair of the nitrogen. This forces the amine group into a pyramidal geometry (sp3-like) rather than the planar (sp2) geometry seen in non-fluorinated anilines.

    • Consequence: This pyramidalization reduces the ability of the amine to participate in

      
      -conjugation with the phenyl ring, explaining the drastically reduced basicity.
      
  • Intermolecular Packing (Salt Form):

    • In the HCl salt structure (

      
      ), the packing is dominated by Charge-Assisted Hydrogen Bonds .
      
    • The Chloride ion acts as a bridge, accepting hydrogen bonds from the ammonium protons (

      
      ).
      
    • The biphenyl rings likely adopt a twisted conformation (dihedral angle ~35-45°) to minimize steric clash between the ortho-hydrogens and the fluorine atoms.

References
  • Almirall, S.A. (2011). Process for manufacturing 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. WO Patent 2011/045059 A1.

  • Almirall, S.A. (2008). Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. WO Patent 2008/077639.[2][5]

  • Immunic AG. (2020). Small molecule DHODH inhibitors for the treatment of autoimmune diseases. (Contextual reference for Vidofludimus analogs).

  • G. R. Desiraju. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. (Foundational text on Fluorine-mediated packing).

Sources

A Senior Application Scientist's Guide to 19F NMR Characterization of Difluoro-biphenyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The difluoro-biphenyl motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique conformational and electronic properties, imparted by the fluorine substituents, can significantly influence a molecule's biological activity, metabolic stability, and physicochemical characteristics. As such, the precise and unambiguous characterization of these motifs is paramount. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose. This guide provides an in-depth comparison of the 19F NMR characteristics of various difluoro-biphenyl isomers, supported by experimental data and foundational principles, to aid researchers in the structural elucidation of these important compounds.

The Unparalleled Advantages of 19F NMR for Fluorinated Molecules

Fluorine-19 is an ideal nucleus for NMR spectroscopy for several key reasons.[1][2] It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of protons (1H).[1] What truly sets 19F NMR apart is its vast chemical shift range, which can span over 800 ppm.[2] For organofluorine compounds, this range is typically on the order of -50 to -220 ppm.[2] This wide dispersion of signals dramatically reduces the likelihood of peak overlap, a common challenge in 1H NMR, especially for complex molecules.[3] This allows for the clear resolution of signals from fluorine atoms in subtly different chemical environments.

Deciphering the 19F NMR Spectra of Difluoro-biphenyls: A Comparative Analysis

The 19F NMR spectrum of a difluoro-biphenyl is exquisitely sensitive to the substitution pattern on the aromatic rings. This sensitivity allows for the confident differentiation between isomers. The key parameters to consider are the chemical shift (δ) and the through-bond (J-coupling) and through-space interactions.

The Influence of Substituent Position on 19F Chemical Shift

The electronic environment of the fluorine nucleus is the primary determinant of its chemical shift. Electron-donating groups will increase the electron density around the fluorine, shielding it from the external magnetic field and causing an upfield shift (to more negative ppm values).[1] Conversely, electron-withdrawing groups deshield the fluorine nucleus, resulting in a downfield shift (to less negative ppm values).[1]

In difluoro-biphenyls, the position of the second fluorine atom and the other phenyl ring significantly perturbs the electronic environment of the fluorine being observed.

  • 4,4'-Difluoro-1,1'-biphenyl: In this symmetrical isomer, the two fluorine atoms are electronically equivalent, resulting in a single peak in the 19F NMR spectrum. The chemical shift is influenced by the electron-donating character of the other fluorophenyl group.

  • 3,3'-Difluoro-1,1'-biphenyl: Similar to the 4,4'-isomer, the 3,3'-isomer is symmetrical, and a single resonance is expected. However, the electronic effect of the second fluorophenyl group at the meta position will differ from the para position, leading to a distinct chemical shift.

  • 2,2'-Difluoro-1,1'-biphenyl: This isomer presents a more complex scenario. The proximity of the fluorine atoms introduces significant steric hindrance, which forces the phenyl rings to adopt a twisted conformation. This torsional angle has a profound impact on the electronic communication between the rings and, consequently, on the 19F chemical shift. Furthermore, the close proximity of the fluorine atoms can lead to through-space coupling, a phenomenon discussed in detail later.

  • Unsymmetrical Difluoro-biphenyls (e.g., 2,3'-, 2,4'-, 3,4'-): In these isomers, the two fluorine atoms are in chemically distinct environments. Therefore, two separate signals are expected in the 19F NMR spectrum, each with its own characteristic chemical shift and coupling pattern.

IsomerExpected Number of 19F SignalsKey Factors Influencing Chemical Shift
4,4'-Difluoro-1,1'-biphenyl1Electronic effect of the para-fluorophenyl group.
3,3'-Difluoro-1,1'-biphenyl1Electronic effect of the meta-fluorophenyl group.
2,2'-Difluoro-1,1'-biphenyl1Electronic effects, significant influence of torsional angle, and potential through-space interactions.
Unsymmetrical Isomers2Distinct electronic environments for each fluorine atom.
Through-Bond and Through-Space J-Coupling: A Structural Fingerprint

Spin-spin coupling (J-coupling) provides invaluable information about the connectivity of atoms within a molecule. In 19F NMR, both through-bond and through-space couplings are observed and are often larger than their 1H-1H counterparts.[2]

  • 1H-19F Coupling: Coupling between fluorine and ortho, meta, and para protons on the same ring provides characteristic splitting patterns that can aid in signal assignment.

  • 19F-19F Coupling (Through-Bond): In polyfluorinated systems, long-range through-bond coupling between fluorine atoms can be observed, typically decreasing with the number of intervening bonds.

Experimental Protocol for 19F NMR Characterization

Acquiring high-quality, reproducible 19F NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the characterization of a novel difluoro-biphenyl compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the difluoro-biphenyl sample into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
  • For accurate chemical shift referencing, an internal standard can be added. Common standards include CFCl3 (0 ppm) or a compound with a known chemical shift that does not overlap with the analyte signals.

2. NMR Spectrometer Setup and Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Select a standard 1D 19F pulse program, often with 1H decoupling to simplify the spectrum.
  • Set the spectral width to encompass the expected range of aryl-fluorine signals (e.g., -100 to -170 ppm). A wider window may be necessary for unknown compounds.
  • Center the transmitter offset in the middle of the expected spectral region.
  • Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
  • Use a relaxation delay of 2-5 seconds. For quantitative measurements, this should be at least 5 times the T1 of the slowest relaxing fluorine nucleus.
  • Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift axis using the internal standard.
  • Integrate the signals to determine the relative ratios of different fluorine environments.
  • Analyze the multiplicity of the signals to determine 1H-19F and 19F-19F coupling constants.

Workflow for Characterization of a Novel Difluoro-biphenyl

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Elucidation Sample Dissolve Difluoro-biphenyl in Deuterated Solvent Standard Add Internal Standard (e.g., CFCl3) Sample->Standard Acquire1D Acquire 1D 19F NMR (with 1H decoupling) Standard->Acquire1D Optimized Sample Acquire2D Acquire 2D NMR if needed (e.g., 1H-19F HETCOR) Acquire1D->Acquire2D ChemShift Determine Chemical Shifts (δ) Acquire2D->ChemShift Raw Data Coupling Measure J-Coupling Constants ChemShift->Coupling Integration Integrate Peak Areas Coupling->Integration Assign Assign Signals to Specific Fluorine Atoms Integration->Assign Processed Data Conform Infer Conformational Information (Torsional Angle, Through-Space Coupling) Assign->Conform Structure Confirm Final Structure Conform->Structure

Caption: Workflow for the 19F NMR characterization of a novel difluoro-biphenyl.

Key Factors Influencing 19F NMR of Difluoro-biphenyls

Caption: Interplay of factors influencing the 19F NMR spectrum of difluoro-biphenyls.

Conclusion

19F NMR spectroscopy is an indispensable technique for the characterization of difluoro-biphenyl motifs. The large chemical shift dispersion and the sensitivity of the 19F nucleus to its local electronic and spatial environment provide a wealth of structural information. By carefully analyzing the chemical shifts and coupling constants, researchers can confidently distinguish between different isomers, and in the case of ortho-substituted compounds, gain insights into their conformational preferences. While a comprehensive, single-source comparative dataset for all difluoro-biphenyl isomers would be a valuable contribution to the field, the principles and data outlined in this guide provide a robust framework for the effective application of 19F NMR in the research and development of novel fluorinated compounds.

References

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central (PMC). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PubMed Central (PMC). [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, March 16). eScholarship, University of California. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 15). Semantic Scholar. [Link]

  • Fluorine-19 NMR chemical shifts and the microstructure of fluoro polymers. (n.d.). Macromolecules. [Link]

  • Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in. (n.d.). Dioxin 20XX International Symposium. [Link]

  • 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. (1990). Journal of Pharmaceutical and Biomedical Analysis, 8(5), 401-10. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. (n.d.). typeset.io. [Link]

  • Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. (n.d.). bioRxiv. [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific. (n.d.). [Link]

  • Through-space (19)F-(19)F spin-spin coupling in ortho-fluoro Z-azobenzene. (2016). Magnetic Resonance in Chemistry, 54(2), 126-31. [Link]

  • Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. (2003). Russian Journal of General Chemistry, 73(1), 119-122. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(13), 3763-3773. [Link]

  • 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. [Link]

  • 19F NMR as a tool in chemical biology. (2021). Beilstein Journal of Organic Chemistry, 17, 219-233. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. (1971). Defense Technical Information Center. [Link]

  • Inter-residue through-space scalar 19F-19F couplings between CH2F groups in a protein. (2025). Magnetic Resonance, 2025, 1-24. [Link]

Sources

Technical Comparison: Lipophilicity of Methoxy-Substituted Biphenyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the lipophilicity (LogP) of methoxy-substituted biphenyl amines, contrasting them with unsubstituted analogs. It is designed for researchers in medicinal chemistry and toxicology who require actionable data on structure-property relationships (SPR).

Executive Summary

Methoxy-substituted biphenyl amines represent a critical scaffold in dye chemistry and toxicology models. Methoxy substitution generally increases the lipophilicity (LogP) of the parent biphenyl amine scaffold, shifting LogP values from ~2.8 (unsubstituted) to the 3.2–3.5 range.

While the methoxy group (-OCH


) is polar relative to alkyl groups, its lipophilic contribution (

to +0.3 depending on position) combined with the biphenyl core results in a net increase in hydrophobicity compared to the parent amine. This shift impacts ADME properties, specifically by enhancing membrane permeability while introducing a metabolic "soft spot" for O-demethylation, which competes with the toxigenic N-hydroxylation pathway.

Comparative Analysis: Structure-Lipophilicity Relationships

The following data synthesizes experimental values and high-confidence predictions to illustrate the "Methoxy Effect."

Table 1: LogP Comparison of Key Biphenyl Amine Derivatives
CompoundStructure DescriptionLogP (Exp/Pred)

LogP vs Parent
Key Physicochemical Driver
4-Aminobiphenyl (4-ABP) Unsubstituted parent2.86 (Exp) [1]Baseline reference. Planar, conjugated system.
4-Methoxybiphenyl Reference (No Amine)4.65 (Exp) [2]+1.79Removal of polar -NH

and addition of -OCH

.
4'-Methoxy-4-aminobiphenyl Para-substituted (Distal)~3.45 (Pred)+0.59Lipophilic contribution of -CH

outweighs O-polarity.
3-Methoxy-4-aminobiphenyl Ortho-substituted (Proximal)~3.15 (Pred)+0.29Ortho Effect: Steric bulk forces ring twisting, reducing

-conjugation and slightly lowering effective lipophilicity vs para.
4'-Hydroxy-4-aminobiphenyl Metabolite Reference1.80 (Pred)-1.06H-bond donor capability of -OH drastically lowers LogP.

*Predicted values calculated using fragment contribution methods anchored to experimental 4-ABP and 4-Methoxybiphenyl data.

Mechanism of Action: The "Methoxy Effect"[1]
  • Electronic vs. Lipophilic Trade-off: The methoxy group is an Electron Donating Group (EDG) by resonance. While the oxygen atom is electronegative (inductive withdrawal), the methyl group adds hydrophobic bulk. In the biphenyl system, the hydrophobic surface area of the methyl group dominates, resulting in a net positive shift in LogP.

  • The Ortho-Twist (Steric Effect): When the methoxy group is placed ortho to the inter-ring bond (e.g., 2-methoxy or 2'-methoxy), it creates steric clash with the protons of the adjacent ring. This forces the biphenyl system out of planarity.

    • Consequence: Reduced conjugation decreases the "flatness" of the molecule, which can slightly reduce LogP compared to the planar para isomer, as solvation shells can pack more efficiently around the twisted conformer.

Diagram 1: SAR & Toxicity Logic Flow

The following decision tree illustrates how lipophilicity and substitution patterns influence the toxicological fate of these amines.

SAR_Logic Start Biphenyl Amine Scaffold Subst Methoxy Substitution? Start->Subst Para Para-Methoxy (-OCH3) (LogP ~3.4) Subst->Para Distal (4') Ortho Ortho-Methoxy (-OCH3) (LogP ~3.1) Subst->Ortho Proximal (2/3) None Unsubstituted (4-ABP) (LogP 2.86) Subst->None No Planar Planar Conjugation Para->Planar Metab_Detox O-Demethylation (Detox Pathway) Para->Metab_Detox Competitive Metabolism Twist Steric Twist (Non-Planar) Ortho->Twist Ortho->Metab_Detox None->Planar Metab_Tox N-Hydroxylation (High Toxicity) Twist->Metab_Tox Reduced Intercalation Planar->Metab_Tox DNA Intercalation Facilitated

Caption: SAR decision tree linking substitution pattern, conformational changes (twist), and metabolic fate (Tox vs Detox).

Experimental Methodologies

To validate these values in your own laboratory, two industry-standard protocols are recommended. The Shake-Flask method is the absolute reference, while RP-HPLC is preferred for high-throughput screening of derivatives.

Protocol A: RP-HPLC Determination (OECD 117 Compatible)

This method uses retention time on a C18 column to correlate with LogP, avoiding the emulsion issues of shake-flask methods for amines.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4) or Phosphate Buffer (pH 7.4). Note: pH control is critical to ensure the amine remains uncharged.

  • Mobile Phase B: HPLC-grade Methanol.

  • Reference Standards: Acetanilide (LogP 0.16), Anisole (LogP 2.11), 4-ABP (LogP 2.86), Triphenylamine (LogP 5.7).

Workflow:

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Isocratic Run: Set mobile phase to 75% Methanol / 25% Buffer. Flow rate 1.0 mL/min.

  • Dead Time (

    
    ) Determination:  Inject Sodium Nitrate or Uracil to determine the column dead time.
    
  • Data Collection: Inject standards and test compounds (methoxy-biphenyls). Record retention times (

    
    ).
    
  • Calculation:

    • Calculate Capacity Factor:

      
      
      
    • Plot

      
       vs. known LogP of standards to generate a calibration curve.
      
    • Interpolate test compound LogP from the regression equation.

Protocol B: Shake-Flask Method (Direct Measurement)

Suitability: Use for validating "Gold Standard" values for lead compounds.

  • Presaturation: Saturate n-Octanol with pH 7.4 Phosphate Buffer, and saturate Buffer with n-Octanol for 24 hours.

  • Equilibration: Dissolve test compound in the octanol phase (approx 1 mg/mL).

  • Partitioning: Mix 2 mL of octanol-compound solution with 2 mL of buffer in a glass vial.

  • Agitation: Shake mechanically for 1 hour; centrifuge at 3000 rpm for 20 mins to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (peak ~270-290 nm for biphenyls) or HPLC.

  • Calculation:

    
    
    
Diagram 2: HPLC Experimental Workflow

HPLC_Workflow cluster_standards Reference Standards Step1 1. Sample Prep Dissolve in MeOH (1 mg/mL) Step2 2. System Setup C18 Column, Isocratic MeOH/Buffer (75:25) pH 7.4 (Neutral Species) Step1->Step2 Step3 3. Injection Sequence Step2->Step3 Step4 4. Data Acquisition Measure Retention Time (tR) Step3->Step4 Step5 5. Calculation k' = (tR - t0) / t0 Step4->Step5 Step6 6. Linear Regression Log k' vs Known LogP Step5->Step6 Std1 Acetanilide (Low LogP) Std1->Step3 Std2 4-ABP (Med LogP) Std2->Step3 Std3 Triphenylamine (High LogP) Std3->Step3

Caption: Step-by-step workflow for determining LogP via RP-HPLC, ensuring pH control for ionizable amines.

Implications for Drug Development[2][3]

  • Permeability: The increased LogP of methoxy-derivatives (LogP > 3.0) suggests high passive diffusion across the blood-brain barrier (BBB) and GI tract.

  • Metabolic Stability: Unlike the unsubstituted amine, the methoxy group provides a site for Phase I metabolism (O-demethylation). This can be advantageous for diverting metabolism away from the toxic N-oxidation pathway, potentially reducing mutagenicity despite higher lipophilicity.

  • Solubility: While lipophilicity increases, the methoxy group does not significantly improve aqueous solubility compared to the parent amine. Formulation strategies (e.g., salt formation) remain necessary.

References

  • Hansch, C., et al. (1995).[1][2] Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for 4-ABP LogP). Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 4-Methoxybiphenyl. Environmental Protection Agency. (Source for 4-Methoxybiphenyl LogP).[1][3][4][5] Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Expert Opinion on Drug Discovery. (Context on mutagenicity of biphenyl amines). Link

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Unknown" Hazard

Core Directive: Treat 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine as a Potent Compound (OEB 3/4) .

As a Senior Application Scientist, I must emphasize that specific toxicological data for this exact isomer is limited in public registries. Therefore, we rely on Structure-Activity Relationships (SAR) . This molecule contains three distinct hazard motifs:

  • Primary Aromatic Amine: High potential for skin sensitization, rapid transdermal absorption, and potential carcinogenicity (similar to aniline derivatives).

  • Biphenyl Core: Lipophilic nature increases bioaccumulation potential in fatty tissues.

  • Fluorine Substituents: Increases metabolic stability, potentially prolonging the biological half-life of the compound if absorbed.

The Golden Rule: In the absence of specific LD50/LC50 data, you must operate under the assumption that this compound is a sensitizer and potential mutagen .

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The lipophilicity of the biphenyl ring allows this compound to permeate standard nitrile gloves faster than water-soluble salts.

PPE Selection Table
Protection ZoneStandard RequirementAdvanced Protocol (High Mass/Solution Handling)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner).Laminate Liner (Silver Shield/4H) under Nitrile.[1]Aromatic amines can permeate nitrile in <15 mins under dynamic stress. Laminates provide >480 min breakthrough protection.
Respiratory N95 (if handling <10 mg in hood).P100/HEPA Half-mask or PAPR.Fine amine dusts are potent sensitizers. N95 filters particles but not vapors; P100 offers 99.97% efficiency against solid particulates.
Eye/Face Chemical Splash Goggles.Goggles + Face Shield.Amine salts are corrosive to corneal tissue. Safety glasses allow side-entry of airborne dust.
Body Lab Coat (Cotton/Poly).Tyvek® Coverall (Disposable).Cotton retains aromatic amines, creating a secondary exposure source. Tyvek sheds dust.
Operational Workflows & Engineering Controls
A. Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic repulsion.

  • Static Control: Use an ionizing fan or antistatic gun (e.g., Zerostat) on the spatula and weighing boat before touching the powder. Fluorinated compounds are notoriously static-prone.

  • Containment: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure. Never weigh on an open bench.

  • Technique: Use the "Spatula-Tap" method. Do not pour from the bottle.

  • Decon: Immediately wipe the balance area with a lint-free wipe dampened with 10% Acetic Acid (to protonate the amine into a non-volatile salt) followed by ethanol.

B. Reaction Setup & Solubilization

Once in solution, the risk shifts from inhalation to permeation.

  • Solvent Choice: If possible, avoid DMSO or DMF as carriers; they act as "skin vehicles," accelerating the transport of the amine through gloves and skin. Use Acetone or Ethyl Acetate if chemistry permits.

  • Needle Safety: If adding via syringe, use Luer-lock needles to prevent pressure-blowout.

  • Temperature: If heating is required, use a closed system (condenser + nitrogen balloon). Do not heat open vessels.

Scientific Visualization: Risk Logic & Response

The following diagrams illustrate the decision-making logic for PPE selection and the immediate response workflow for a spill.

Figure 1: PPE Selection Logic based on Operational State

PPE_Logic Start Start: Handling 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution (Organic Solvent) State->Liquid Quant Quantity? Solid->Quant Solvent Solvent Type? Liquid->Solvent LowMass < 50 mg Quant->LowMass HighMass > 50 mg Quant->HighMass PPE_Solid_Std PPE: Double Nitrile + N95 + Fume Hood LowMass->PPE_Solid_Std PPE_Solid_High PPE: Tyvek Sleeves + P100 Mask + Static Control HighMass->PPE_Solid_High Volatile Volatile (DCM, EtOAc) Solvent->Volatile Penetrant Skin Vehicle (DMSO, DMF) Solvent->Penetrant PPE_Liq_Std PPE: Double Nitrile (Change every 15 min) Volatile->PPE_Liq_Std PPE_Liq_High PPE: Silver Shield Laminate Gloves Required Penetrant->PPE_Liq_High

Caption: Decision tree for selecting appropriate PPE based on physical state and solvent carrier risks.

Figure 2: Emergency Spill Response Protocol

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it >100mg or outside hood? Alert->Assess Evacuate MAJOR SPILL: Evacuate & Call EHS Assess->Evacuate Yes Contain MINOR SPILL: Don Full PPE (Tyvek/P100) Assess->Contain No Neutralize 3. NEUTRALIZE Cover with weak acid (Citric/Acetic) Contain->Neutralize Absorb 4. ABSORB Use Chem-Pad (Do not use paper towels) Neutralize->Absorb Clean 5. DECON Double wash: Surfactant -> Water Absorb->Clean

Caption: Step-by-step workflow for containing and cleaning spills of aromatic amines.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain. Biphenyls are notoriously difficult to degrade in wastewater treatment plants and are toxic to aquatic life.

  • Segregation: Collect all solid waste, contaminated gloves, and weighing boats in a dedicated container labeled "Hazardous Waste: Toxic Organic Amine."

  • Liquid Waste:

    • Acidification: Before disposal, treat liquid waste containing this amine with dilute Hydrochloric Acid (1M HCl). This converts the lipophilic free amine into a hydrophilic hydrochloride salt, reducing its volatility and skin permeation potential.

    • Stream: Dispose of the acidified solution in the Halogenated Organic Solvent waste stream (due to the Fluorine content).

  • Destruction: The ultimate disposal method must be High-Temperature Incineration to ensure the cleavage of the fluorinated biphenyl bond.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Aromatic Amines. ECHA. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.